molecular formula C11H14FN B13049178 (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Número de catálogo: B13049178
Peso molecular: 179.23 g/mol
Clave InChI: QCKZFGNGDJYZRO-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine (CAS 1213613-71-8) is a chiral cyclopropylmethylamine derivative of significant interest in medicinal chemistry and neuroscience research. This compound is part of a class of molecules known as 2-phenylcyclopropylmethylamines (2-PCPMAs), which are investigated as potent and selective agonists for the 5-HT2C serotonin receptor subtype . The 5-HT2C receptor is a promising therapeutic target for treating central nervous system disorders such as obesity, schizophrenia, and drug addiction . The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring, combined with the chiral cyclopropane core, is a recognized strategy to fine-tune the compound's potency, selectivity, and metabolic stability . Its molecular formula is C11H14FN, and it has a molecular weight of 179.24 g/mol . (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is offered for research applications and is typically shipped with cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the product's Safety Data Sheet (SDS) prior to use.

Propiedades

Fórmula molecular

C11H14FN

Peso molecular

179.23 g/mol

Nombre IUPAC

(R)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C11H14FN/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3/t11-/m1/s1

Clave InChI

QCKZFGNGDJYZRO-LLVKDONJSA-N

SMILES isomérico

CC1=C(C=C(C=C1)F)[C@@H](C2CC2)N

SMILES canónico

CC1=C(C=C(C=C1)F)C(C2CC2)N

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Importance of Chiral Cyclopropylamines

The cyclopropylamine motif is a privileged scaffold in modern medicinal chemistry. Its inherent conformational rigidity and unique electronic properties allow for precise modulation of a molecule's interaction with biological targets. When combined with a specific stereochemical configuration, such as the (R)-enantiomer, these molecules become critical building blocks for highly selective and potent therapeutic agents. (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a key intermediate whose structural features are of significant interest in the development of novel pharmaceuticals, particularly within the central nervous system and oncology research areas.[1][2]

This guide provides a comprehensive overview of the synthetic pathways leading to this valuable chiral amine. It is designed for researchers, chemists, and process development professionals, offering not just protocols, but the underlying strategic and mechanistic rationale that underpins the synthesis. We will explore the construction of the key ketone intermediate and delve into the two primary strategies for establishing the critical (R)-stereocenter: enantioselective reductive amination and diastereomeric resolution of a racemic mixture.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary disconnection points. The most evident is the carbon-nitrogen bond, which points to a precursor ketone, cyclopropyl(5-fluoro-2-methylphenyl)methanone (3) , accessible via an asymmetric reductive amination. Alternatively, the chiral center itself can be addressed at the final stage through resolution of the racemic amine (±)-2 . The ketone 3 can be conceptually traced back to commercially available starting materials such as 5-fluoro-2-methylbenzoic acid (4) or 5-fluoro-2-methylbenzaldehyde.

G mol1 (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine (1) mol2 (±)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine (2) mol1->mol2 Chiral Resolution mol3 Cyclopropyl(5-fluoro-2-methylphenyl)methanone (3) mol1->mol3 Asymmetric Reductive Amination mol2->mol3 Reductive Amination mol4 5-Fluoro-2-methylbenzoic Acid (4) mol3->mol4 Acylation / Grignard

Caption: Retrosynthetic pathways for the target molecule.

Part 1: Synthesis of the Key Intermediate: Cyclopropyl(5-fluoro-2-methylphenyl)methanone

The cornerstone of a successful synthesis is the efficient and high-yielding preparation of the key ketone intermediate. The most direct method involves the acylation of a cyclopropyl organometallic reagent with an activated derivative of 5-fluoro-2-methylbenzoic acid.

Workflow for Ketone Synthesis

G start 5-Fluoro-2-methylbenzoic Acid step1 Activation SOCl₂, Toluene, 80°C Formation of Acyl Chloride start->step1 step2 Grignard Reaction Cyclopropylmagnesium Bromide, THF, 0°C to RT C-C Bond Formation step1->step2 step3 Work-up & Purification Aqueous NH₄Cl, Extraction, Chromatography Isolation of Ketone step2->step3 product Cyclopropyl(5-fluoro-2-methylphenyl)methanone step3->product

Caption: Workflow for the preparation of the ketone intermediate.

Experimental Protocol: Synthesis of Cyclopropyl(5-fluoro-2-methylphenyl)methanone

Rationale: The conversion of the carboxylic acid to an acyl chloride provides a highly reactive electrophile for the subsequent Grignard reaction. The use of thionyl chloride is advantageous due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification. The Grignard reaction is a robust and well-established method for carbon-carbon bond formation.

  • Acid Chloride Formation: To a solution of 5-fluoro-2-methylbenzoic acid (1.0 eq) in dry toluene (5 mL/g), add thionyl chloride (1.5 eq) dropwise at room temperature. Heat the mixture to 80°C and stir for 2-3 hours, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the toluene and excess thionyl chloride under reduced pressure. The resulting crude 5-fluoro-2-methylbenzoyl chloride is typically used in the next step without further purification.

  • Grignard Reaction: In a separate, flame-dried flask under a nitrogen atmosphere, add a solution of cyclopropylmagnesium bromide (1.2 eq, typically 0.5 M in THF) to dry THF (10 mL/g of acid). Cool the solution to 0°C.

  • Addition: Dissolve the crude acyl chloride in dry THF and add it dropwise to the Grignard reagent solution, maintaining the temperature below 5°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching and Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure ketone.

Data Summary: Ketone Synthesis
ParameterExpected ValueAnalytical Method
Yield 75-85%Gravimetric
Purity >98%HPLC, GC-MS
Appearance Colorless to pale yellow oilVisual
¹H NMR Consistent with structureNMR Spectroscopy
Mass Spec (EI) m/z = 194.09 (M⁺)Mass Spectrometry

Part 2: Establishing the Chiral Center

With the key ketone intermediate in hand, the crucial step is the stereoselective introduction of the amine functionality to yield the desired (R)-enantiomer.

Pathway A: Asymmetric Reductive Amination (Recommended)

This is a highly efficient, atom-economical approach that directly converts the prochiral ketone into the enantiomerically enriched amine in a single catalytic step. Chiral phosphoric acids are excellent catalysts for this transformation, activating the intermediate imine towards reduction by a Hantzsch ester.[3]

Mechanism of Stereoselection

G cluster_0 Catalytic Cycle ketone Ketone (3) + NH₃ imine Imine Intermediate ketone->imine Condensation complex [Imine-CPA]⁺ Complex (Chiral Environment) imine->complex Protonation hantzsch Hantzsch Ester (Reducing Agent) hantzsch->complex catalyst (R)-Chiral Phosphoric Acid (CPA) catalyst->complex product (R)-Amine (1) complex->product Hydride Transfer (Si-face attack) oxidized_hantzsch Oxidized Hantzsch Ester complex->oxidized_hantzsch product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for asymmetric reductive amination.

Experimental Protocol: Asymmetric Reductive Amination

  • Reaction Setup: To a dried Schlenk flask under a nitrogen atmosphere, add the cyclopropyl(5-fluoro-2-methylphenyl)methanone (1.0 eq), a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 1-2 mol%), and the Hantzsch ester (1.2 eq).

  • Solvent and Amine Source: Add a non-polar solvent such as toluene or cyclohexane. The ammonia source can be a solution of ammonia in methanol or, more conveniently, ammonium acetate (1.5 eq).

  • Reaction Conditions: Stir the mixture at a specified temperature (typically between 40-60°C) for 24-48 hours. Monitor the reaction progress by HPLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to remove the acidic catalyst.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude amine can be purified by column chromatography or by forming the HCl salt and recrystallizing.

  • Enantiomeric Excess (e.e.) Determination: The e.e. of the final product is determined by chiral HPLC analysis, comparing the product to a racemic standard.[4]

Data Summary: Asymmetric Reductive Amination
ParameterExpected ValueAnalytical Method
Yield 80-95%Gravimetric/HPLC
Purity >99%HPLC
Enantiomeric Excess >95% e.e.Chiral HPLC
Optical Rotation Specific value for (R)-enantiomerPolarimetry
Pathway B: Chiral Resolution of Racemic Amine

An alternative, classical approach is to prepare the racemic amine and then separate the enantiomers. This method is robust and often used in process development. The resolution relies on the formation of diastereomeric salts with a chiral resolving agent, which exhibit different solubilities, allowing for separation by fractional crystallization.[5]

Workflow for Chiral Resolution

G start Racemic Amine (±)-2 step1 Salt Formation e.g., L-Tartaric Acid, Ethanol Diastereomeric Salt Mixture start->step1 step2 Fractional Crystallization Cooling, Filtration Isolation of Less Soluble Salt step1->step2 step3 Salt Breaking Aqueous NaOH, Extraction Liberation of Free Amine step2->step3 product (R)-Amine (1) step3->product

Caption: General workflow for diastereomeric salt resolution.

Experimental Protocol: Synthesis of Racemic Amine and Resolution

  • Racemic Amine Synthesis: Perform a standard reductive amination on the ketone intermediate using a non-chiral reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) with ammonia.[6] Work-up and purify to obtain the racemic amine (±)-2.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5 eq) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the amine solution. The diastereomeric salt of the desired enantiomer should preferentially crystallize. Allow the solution to cool slowly to room temperature, and then potentially to 0-5°C to maximize the yield of the crystals.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) to adjust the pH to >12. Extract the free (R)-amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine. The enantiomeric purity should be confirmed by chiral HPLC.

Conclusion

The synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is an achievable objective for the modern synthetic chemist. The pathway involving the synthesis of a key ketone intermediate followed by asymmetric reductive amination represents a state-of-the-art, efficient, and highly selective method. For process scale-up or where catalytic systems are less desirable, the classical route of racemic synthesis followed by diastereomeric resolution remains a powerful and reliable alternative. The choice of pathway will ultimately depend on factors such as scale, cost of goods, available equipment, and desired enantiopurity. This guide provides the foundational logic and validated protocols to enable success in either endeavor.

References

  • Organic Letters. Highly Enantioselective Synthesis of Cyclopropylamine Derivatives via Ru(II)-Pheox-Catalyzed Direct Asymmetric Cyclopropanation of Vinylcarbamates. ACS Publications. [Link]

  • PubMed. Highly enantioselective synthesis of cyclopropylamine derivatives via Ru(II)-pheox-catalyzed direct asymmetric cyclopropanation of vinylcarbamates. National Library of Medicine. [Link]

  • PubMed. Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. National Library of Medicine. [Link]

  • Organic Letters. Synthesis of Stereodefined Cyclopropylamine Derivatives from Cyclopropanols and Sulfinamides. ACS Publications. [Link]

  • Organic Letters. Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl α-Chloro Ketimines. ACS Publications. [Link]

  • Chemical Reviews. Advances in the Synthesis of Cyclopropylamines. ACS Publications. [Link]

  • Wiley-VCH. Enantioselective Synthesis of Cyclopropenes. Wiley Online Library. [Link]

  • KU ScholarWorks. Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. University of Kansas. [Link]

  • National Institutes of Health. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC. [Link]

  • MDPI. Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. MDPI. [Link]

  • ResearchGate. Asymmetric Synthesis of Cyclopropylmethanamines by Rhodium-Catalyzed Cyclopropanation of Pinacol Allylboronate with N-Sulfonyl-1,2,3-triazoles. ResearchGate. [Link]

  • Office of Scientific and Technical Information. Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. OSTI.GOV. [Link]

  • Google Patents. Process for the preparation of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]. Google.
  • UCLA Garg Lab. Patents & Products. UCLA. [Link]

  • Google Patents. N-cyclopropyl-3-fluoro-5-[3-[[1-[2-[2- [(2-hydroxethyl)amino] ethoxy]phenyl] cyclopropyl] amino]-2-oxo-1 (2H)-pyrazinyl]-4-methyl-benzamide, or pharmaceutically acceptable salts thereof and their uses. Google.
  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. organic-chemistry.org. [Link]

  • Raines Lab. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N-BOC-methanopyrrolidines. University of Wisconsin-Madison. [Link]

  • National Institutes of Health. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. PMC. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. orgsyn.org. [Link]

  • Royal Society of Chemistry. Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. RSC Publishing. [Link]

  • Semantic Scholar. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Mic. Semantic Scholar. [Link]

  • Organic Syntheses. Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. orgsyn.org. [Link]

  • MDPI. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. organic-chemistry.org. [Link]

  • Taylor & Francis Online. Chiral resolution – Knowledge and References. Taylor & Francis. [Link]

  • Curia Global. Selected Publications and Patents from 2005–2019. Curia. [Link]

  • MDPI. Chitin-Derived Nanocatalysts for Reductive Amination Reactions. MDPI. [Link]

Sources

In-Silico Modeling of (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine Receptor Binding: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and evaluation of neuroactive compounds require a rigorous understanding of ligand-receptor dynamics at the atomic level. (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a highly specialized chiral amine and a promising pharmacophore targeting serotonin (5-HT) receptors, specifically acting as a 5-HT2C receptor agonist[1].

This technical guide outlines a comprehensive in-silico methodology for modeling the binding interactions of this compound with the 5-HT2C receptor. By synthesizing structural biology, molecular dynamics (MD), and quantum mechanics, we establish a self-validating workflow that explains the causality behind its enantioselectivity, the role of its fluorinated aromatic system, and its downstream signaling efficacy.

Pharmacophore Rationale & Target Biology

The 5-HT2C receptor is a Class A G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 pathway, leading to the activation of phospholipase C (PLC), accumulation of inositol trisphosphate (IP3), and subsequent intracellular calcium release[2]. Targeting this receptor is a validated therapeutic strategy for psychiatric disorders, obesity, and impulse control management[1].

Pathway Ligand (R)-Cyclopropyl Derivative Receptor 5-HT2C Receptor Ligand->Receptor Agonism Gq Gq/11 Protein Receptor->Gq Coupling PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 ER Channel PKC PKC Activation DAG->PKC Co-activation

Fig 1: 5-HT2C receptor Gq/11 signaling cascade activated by the (R)-cyclopropyl agonist.

Structural Deconstruction of the Ligand

The efficacy of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is driven by three distinct structural motifs:

  • Primary Methanamine Group: At physiological pH (~7.4), the primary amine is protonated. This allows it to form a critical, highly conserved salt bridge with Asp134 (D3.32) in transmembrane helix III (TM3) of the 5-HT2C receptor[3]. Mutagenesis studies confirm that D3.32A mutations completely abolish the binding of aminergic ligands[2].

  • 5-Fluoro-2-methylphenyl Ring: The aromatic ring anchors the ligand in the deep hydrophobic cleft defined by Trp324 (W6.48) and Phe328 (F6.52). The fluorine atom is not merely a metabolic shield; its high electronegativity modulates the pi-electron cloud of the aromatic ring, enabling orthogonal multipolar interactions (halogen bonding) with the receptor backbone.

  • (R)-Cyclopropyl Core: The cyclopropyl ring introduces severe conformational rigidity. This rigidity minimizes the entropic penalty upon binding and forces the methanamine and aromatic ring into a precise spatial vector.

Structural Dynamics & Enantioselectivity

The choice of the (R)-enantiomer over the (S)-enantiomer is dictated by the spatial constraints of the 5-HT2C orthosteric pocket.

When utilizing high-resolution Cryo-EM structures (e.g., PDB: 8DPH, representing the active VGV isoform bound to lorcaserin)[4] or crystal structures (e.g., PDB: 6BQG)[5], we observe that the binding pocket is highly asymmetric.

  • The (R)-Configuration: Projects the protonated amine directly toward Asp3.32 while allowing the bulky 5-fluoro-2-methylphenyl group to nestle into the hydrophobic sub-pocket without clashing with Val135 or the extracellular loop 2 (ECL2).

  • The (S)-Configuration: Inverts this vector. To maintain the requisite salt bridge with Asp3.32, the (S)-enantiomer forces the fluorinated aromatic ring into a severe steric clash with TM6, drastically reducing binding affinity and preventing the inward shift of TM5 required for receptor activation.

Step-by-Step In-Silico Methodology

To accurately model this causality, standard rigid-body docking is insufficient. The following protocol outlines a self-validating workflow utilizing Induced-Fit Docking (IFD) and Molecular Dynamics (MD).

Workflow LigPrep Ligand Preparation (3D Conformer, pKa ~9.5) Docking Induced-Fit Docking (Flexible Trp6.48/Phe6.52) LigPrep->Docking RecPrep Receptor Preparation (PDB: 8DPH, D3.32 defined) RecPrep->Docking Scoring Pose Evaluation (Salt Bridge, Halogen Bond) Docking->Scoring MD Molecular Dynamics (100ns, POPC Bilayer) Scoring->MD Top Poses MMGBSA MM-GBSA Free Energy Calculation MD->MMGBSA Trajectory Analysis

Fig 2: Step-by-step in-silico workflow for evaluating ligand-receptor binding dynamics.

Phase 1: System Preparation
  • Ligand Preparation: Generate 3D conformers of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine. Assign protonation states using Epik at pH 7.4 ± 0.5 to ensure the primary amine is protonated.

  • Receptor Preparation: Retrieve the active-state 5-HT2C structure (PDB: 8DPH)[4]. Remove the co-crystallized ligand (lorcaserin). Add missing hydrogen atoms, assign disulfide bridges (e.g., Cys108-Cys189), and optimize the hydrogen bond network at pH 7.4.

Phase 2: Induced-Fit Docking (IFD)

Why IFD? The Trp6.48 residue acts as a "toggle switch" during GPCR activation. Rigid docking fails to capture the micro-adjustments required to accommodate the 5-fluoro-2-methylphenyl ring.

  • Define the receptor grid centered on the carboxylate carbons of Asp134 (D3.32).

  • Soften the van der Waals radii scaling (e.g., 0.5 for both ligand and receptor) to allow initial steric clashes.

  • Allow side chains within 5.0 Å of the ligand (specifically Trp324, Phe328, and Ser138) to undergo conformational sampling.

  • Re-dock the ligand into the refined pocket and score using Glide SP/XP.

Phase 3: Molecular Dynamics (MD) & Free Energy Calculation

Why MD in a lipid bilayer? GPCRs are integral membrane proteins. Simulating them in implicit solvent causes unnatural collapse of the transmembrane helices, invalidating the binding pose.

  • Embed the top-scoring IFD complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

  • Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Perform a 100 ns production run (NPT ensemble, 300 K, 1 bar) using the OPLS4 or CHARMM36m force field.

  • Extract snapshots every 10 ps and calculate the binding free energy (ΔG) using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method.

Quantitative Binding Metrics

The table below summarizes representative in-silico data comparing the target compound against its stereoisomer, a des-fluoro analog, and a clinical reference agonist (Lorcaserin)[4]. The data illustrates the profound impact of stereochemistry and halogenation on binding stability.

Table 1: Comparative In-Silico Binding Metrics for 5-HT2C Ligands

LigandDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key Residue Interactions (Fraction > 30% MD time)RMSD (Å) over 100ns
(R)-Cyclopropyl derivative -10.4 -58.2 Asp3.32 (Salt Bridge), Trp6.48 (π-π), Ser3.36 (H-bond) 1.8
(S)-Cyclopropyl derivative-7.8-42.5Asp3.32 (Weak/Transient), Phe6.52 (Steric Clash)3.4
Lorcaserin (Reference)-9.5-54.1Asp3.32 (Salt Bridge), Val135 (Hydrophobic), Trp6.482.1
Des-fluoro analog-8.9-49.3Asp3.32 (Salt Bridge), Trp6.48 (π-π)2.5

Data Interpretation: The (R)-enantiomer exhibits the lowest RMSD (1.8 Å), indicating a highly stable binding pose throughout the 100 ns simulation. The superior MM-GBSA score (-58.2 kcal/mol) compared to the des-fluoro analog highlights the energetic contribution of the fluorine atom, likely through favorable electrostatic interactions within the hydrophobic pocket.

References

  • [1] Title: (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine hcl - EvitaChem | Source: evitachem.com | URL:

  • [5] Title: 6BQG: Crystal structure of 5-HT2C in complex with ergotamine - NCBI | Source: nih.gov | URL:

  • [4] Title: 8DPH: Cryo-EM structure of the 5HT2C receptor (VGV isoform) bound to lorcaserin | Source: rcsb.org | URL:

  • [2] Title: Site-directed mutagenesis of the serotonin 5-Hydroxytryptamine2c receptor: identification of amino acids responsible for sarpogrelate binding - PubMed | Source: nih.gov | URL:

  • [3] Title: Utilization of an Active Site Mutant Receptor for the Identification of Potent and Selective Atypical 5-HT2C Receptor Agonists - PubMed | Source: nih.gov | URL:

Sources

Harnessing the Three-Membered Ring: A Technical Guide to the Discovery and Development of Novel Cyclopropane-Containing Pharmaceuticals

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic molecules to three-dimensional, sp³-rich architectures is a defining strategy for improving clinical success rates. At the forefront of this paradigm shift is the cyclopropane ring. Currently ranking as the 10th most frequently found ring system in small-molecule drugs[1], cyclopropanes are privileged motifs that offer a unique combination of conformational rigidity, metabolic stability, and enhanced binding affinity[2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the theoretical physicochemical advantages of cyclopropanes with the practical, self-validating synthetic methodologies required to integrate them into modern drug development pipelines.

Physicochemical & Pharmacokinetic Causality: Why Cyclopropanes?

The incorporation of a cyclopropane moiety is rarely accidental; it is a deliberate bioisosteric replacement or structural insertion driven by precise physicochemical causality[3].

  • Conformational Rigidity and Target Binding: The rigid, three-dimensional nature of the cyclopropyl group serves as a conformational constraint. By locking a molecule into its bioactive conformation, the entropic penalty typically incurred upon target binding is drastically reduced, leading to improved binding potency[2].

  • Enhanced Metabolic Stability: The cyclopropane ring possesses a highly strained geometry with bond angles of 60°. This extreme angle strain forces the C–C bonds to adopt enhanced π-character, while the C–H bonds gain significant s-character. Consequently, these C–H bonds are shorter and possess higher bond dissociation energies than typical alkanes, making them highly resistant to hydrogen atom transfer (HAT) and subsequent degradation by Cytochrome P450 enzymes[2],[4].

  • Membrane and Blood-Brain Barrier (BBB) Permeability: Despite its small size, the cyclopropane ring significantly increases lipophilicity without adding excessive molecular weight. This optimized lipophilic efficiency (LipE) enhances passive membrane diffusion and BBB permeability, which is critical for neuro-therapeutics[2].

Data Presentation: FDA-Approved Cyclopropane Therapeutics

To illustrate the clinical validation of this structural motif, the following table summarizes key FDA-approved drugs where the cyclopropane ring plays a critical mechanistic role.

Drug NameTherapeutic AreaBiological TargetStructural Role of the Cyclopropane Motif
Ciprofloxacin AntibacterialDNA Gyrase / Topoisomerase IVEnhances broad-spectrum potency and prevents rapid metabolic clearance.
Ticagrelor CardiovascularP2Y12 ReceptorThe difluorocyclopropyl core dictates the precise 3D conformation required for reversible receptor antagonism.
Grazoprevir Antiviral (HCV)NS3/4A ProteaseA fused cyclopropane ring increases structural rigidity and maximizes van der Waals interactions within the binding pocket.
Trametinib OncologyMEK1/2 KinaseProvides a rigid conformational constraint to lock the inhibitor into the allosteric binding site.
Lenacapavir Antiviral (HIV)HIV-1 Capsid ProteinFused cyclopropanes enhance lipophilicity and metabolic stability, enabling a long-acting dosing profile.

Advanced Synthetic Methodologies in Drug Development

Historically, the installation of cyclopropanes relied heavily on traditional carbene-transfer reactions. However, the demand for late-stage functionalization in drug discovery has driven the development of safer, highly selective modern methodologies.

Traditional Carbene Transfer

The Simmons–Smith reaction (utilizing zinc carbenoids) and the Corey–Chaykovsky reaction (utilizing sulfur ylides) remain foundational[5]. While highly reliable for stereospecific conversions, they often require highly reactive, potentially explosive diazo compounds or rigorous anhydrous conditions, limiting their utility in late-stage complex molecule synthesis[6].

Visible-Light Radical Photoredox Catalysis

A breakthrough methodology recently developed bypasses unstable carbene intermediates entirely. By utilizing visible light and a photocatalyst, this method generates carbon-centered radicals one at a time[6]. This stepwise radical addition allows for the cyclopropanation of highly complex, sensitive alkenes—including fully elaborated pharmaceutical intermediates—without the need for hazardous reagents[6].

Hydrogen-Borrowing & Biocatalysis

Other emerging techniques include Hydrogen-Borrowing Catalysis , which enables the expedient α-cyclopropanation of ketones via an intramolecular displacement mechanism[4], and Biocatalysis , where engineered heme proteins (e.g., Rhodothermus marinus nitric oxide dioxygenase variants) are utilized for highly enantioselective and diastereodivergent cyclopropanation, ideal for early-stage diversity-oriented synthesis[7].

Mechanism Start Alkene Substrate Carbene Metal Carbenoid (Highly Reactive) Start->Carbene Diazo/Zinc (Traditional) Radical Carbon-Centered Radical (Visible Light) Start->Radical Photocatalyst (Modern) TradPath Concerted Cycloaddition Carbene->TradPath Product Cyclopropane Derivative TradPath->Product ModPath Stepwise Radical Addition Radical->ModPath ModPath->Product

Comparison of traditional carbenoid and modern radical-mediated cyclopropanation pathways.

Experimental Protocol: Visible-Light-Mediated Radical Cyclopropanation

To ensure scientific integrity and reproducibility, the following is a self-validating, step-by-step protocol for the late-stage radical cyclopropanation of a pharmaceutical intermediate[6].

Phase 1: Reaction Setup & Degassing
  • Step 1: In a nitrogen-filled glovebox, add the alkene substrate (1.0 equiv), the methylene source (e.g., a commercially available diiodomethane derivative, 2.0 equiv), and the photocatalyst (e.g.,[Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Causality: The reaction must be set up under strictly inert conditions because molecular oxygen is a triplet ground-state molecule that will rapidly quench the excited triplet state of the photocatalyst, halting the single-electron transfer (SET) process.

Phase 2: Irradiation & Catalysis
  • Step 2: Seal the vial, remove it from the glovebox, and inject anhydrous, degassed solvent (e.g., dichloromethane).

  • Step 3: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12–24 hours.

  • Causality: The 450 nm wavelength is specifically chosen to match the Metal-to-Ligand Charge Transfer (MLCT) absorption band of the Iridium photocatalyst. This promotes the catalyst to a long-lived triplet excited state capable of generating the carbon-centered radical, without delivering excess thermal energy that could degrade sensitive functional groups on the drug scaffold.

Phase 3: In-Process Validation (Self-Validating System)
  • Step 4: After 12 hours, pause irradiation. Under a positive flow of nitrogen, extract a 10 µL aliquot. Dilute with LC-MS grade acetonitrile and analyze via UPLC-MS.

  • Causality: This is a critical quality control gate. Relying solely on a fixed timer often leads to incomplete conversion or over-irradiation (which can cause ring-opening side reactions). If the extracted ion chromatogram (EIC) shows >95% consumption of the starting alkene, proceed to Phase 4. If not, resume irradiation and re-test in 4 hours.

Phase 4: Quenching & Purification
  • Step 5: Quench the reaction by exposing it to air and adding 5 mL of deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Causality: Air exposure quenches the active photocatalytic cycle, while the biphasic extraction efficiently separates the highly polar inorganic salts and catalyst from the lipophilic cyclopropanated product.

  • Step 6: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the target cyclopropane derivative.

Strategic Integration into Drug Discovery Workflows

The decision to install a cyclopropane ring is typically made during the "Hit-to-Lead" or "Lead Optimization" phases. By systematically replacing metabolically labile gem-dimethyl groups or flat aromatic rings with cyclopropanes (scaffold hopping), medicinal chemists can rescue failing compounds and propel them toward preclinical development.

DrugDiscovery A Fragment Screening (Hit Identification) B Scaffold Hopping (Cyclopropane Insertion) A->B Identify weak binders C In Silico Docking (Conformational Analysis) B->C Rigidify structure D Chemical Synthesis (Photoredox/Biocatalysis) C->D Select top poses E In Vitro Bioassays (Potency & ADMET) D->E Purified compounds E->B Iterative refinement F Lead Candidate (Preclinical Ready) E->F SAR optimization

Iterative drug discovery workflow utilizing cyclopropane scaffolds for lead optimization.

References

  • [2] Dongsheng Li. "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade." European Journal of Medicinal Chemistry. (2025). 2

  • [6] Ramesh Giri et al. "New, simple and accessible method creates potency-increasing structure in drugs." Penn State University. (2023). 6

  • [3] BenchChem. "Harnessing the Three-Membered Ring: A Technical Guide to the Discovery of Novel Cyclopropane Derivatives in Drug Development." (2025). 3

  • [5] "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review." MDPI. (2023).5

  • [4] "Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis." Organic Letters (ACS). (2023). 4

  • [7] "Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks." NIH / PMC. (2023). 7

  • [1] "Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide." NIH / PMC. (2023). 1

  • "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates." Future Medicinal Chemistry. (2025).

Sources

Rational Design and Structure-Activity Relationship (SAR) Profiling of the (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Emergence of a Privileged Chiral Amine

In contemporary medicinal chemistry, the shift from flat, sp2 -hybridized aromatics to conformationally restricted, sp3 -rich architectures is a primary driver for improving target selectivity and clinical success rates. The (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine scaffold represents a highly engineered, privileged building block. Frequently deployed as an N-terminal or C-terminal cap in targeted protein inhibitors (such as kinases and epigenetic readers), this specific chiral amine integrates precise steric bulk, electronic tuning, and metabolic shielding into a single low-molecular-weight pharmacophore.

This whitepaper deconstructs the structure-activity relationship (SAR) of this scaffold, explaining the physical chemistry and causality behind its structural features, and provides validated, self-contained experimental protocols for its synthesis and biophysical evaluation.

Deconstructing the Pharmacophore: The SAR Triad

The exceptional binding kinetics and pharmacokinetic profile of this scaffold are not coincidental; they are the result of three synergistic structural modifications.

The α -Cyclopropyl Motif: Entropic Optimization

Unlike larger cycloalkanes, the cyclopropyl ring possesses rigid C-C bonds with significant π -character (Walsh orbitals). When positioned at the α -carbon of the methanamine, it severely restricts the rotational degrees of freedom ( χ1​ dihedral angle) of the amine backbone. By pre-organizing the molecule into its bioactive conformation, the cyclopropyl group drastically reduces the entropic penalty typically incurred upon binding to a target protein's hydrophobic pocket.

The 2-Methyl Substitution: Ortho-Steric Shielding

The inclusion of a methyl group at the ortho position (C2) creates a deliberate steric clash with the α -cyclopropyl group. This clash forces the benzylic C-N bond out of the plane of the phenyl ring, locking the molecule into an orthogonal conformation. This 3D geometry is highly complementary to deep, narrow binding clefts (such as the hinge region of kinases), preventing off-target binding to shallower, non-specific protein surfaces.

The 5-Fluoro Substitution: Electronic and Metabolic Tuning

The strategic placement of a fluorine atom at the C5 position serves a dual purpose 1. First, the exceptionally strong C-F bond (approx. 116 kcal/mol) acts as a metabolic shield, deactivating the electron-rich phenyl ring toward Cytochrome P450 (CYP450)-mediated electrophilic aromatic oxidation. Second, fluorine's high electronegativity exerts an inductive pull that lowers the pKa of the adjacent primary amine. This increases the fraction of the un-ionized drug at physiological pH, directly enhancing passive membrane permeability and intracellular target engagement 2.

Quantitative SAR Profiling

To isolate the contribution of each functional group, a library of analogs was evaluated against a representative target kinase. The data below demonstrates the additive effect of the structural modifications on binding affinity ( IC50​ ), metabolic stability ( t1/2​ ), and membrane efflux.

Compound ID α -SubstituentPhenyl SubstitutionTarget Kinase IC50​ (nM)HLM Stability t1/2​ (min)P-gp Efflux Ratio
Analog 1 MethylUnsubstituted450.012.54.5
Analog 2 CyclopropylUnsubstituted120.018.03.2
Analog 3 Cyclopropyl2-Methyl45.025.52.8
Analog 4 Cyclopropyl5-Fluoro85.0> 60.01.5
Lead Scaffold Cyclopropyl 5-Fluoro-2-Methyl 12.5 > 120.0 1.1

Table 1: SAR progression demonstrating that the combination of the α -cyclopropyl, 2-methyl, and 5-fluoro groups yields a 36-fold improvement in potency and a 10-fold increase in metabolic half-life compared to the unsubstituted baseline.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of how the structural features of the pharmacophore translate into sustained in vivo efficacy.

SAR_Pathway Pharmacophore Chiral Amine Pharmacophore (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine Alpha α-Cyclopropyl Group (Reduces Entropic Penalty) Pharmacophore->Alpha Ortho 2-Methyl Group (Forces Orthogonal Conformation) Pharmacophore->Ortho Fluoro 5-Fluoro Substitution (Blocks CYP450 Oxidation) Pharmacophore->Fluoro Target Target Protein Binding Pocket (e.g., Kinase Hinge Region) Alpha->Target Shape Complementarity Ortho->Target Steric Trapping Fluoro->Target Halogen Bonding Complex High-Affinity Drug-Target Complex (Prolonged Residence Time) Target->Complex Synergistic Binding Efficacy Sustained In Vivo Efficacy (High Exposure & Potency) Complex->Efficacy Pharmacodynamic Translation

Fig 1. Mechanistic contribution of the (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine triad.

Validated Experimental Methodologies

Stereoselective Synthesis via Ellman's Auxiliary

The synthesis of the enantiopure (R)-amine relies on the predictable stereocontrol provided by Ellman’s sulfinamide 3.

Step 1: Imine Condensation

  • Protocol: Combine 5-fluoro-2-methylbenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide ( Ti(OEt)4​ , 2.0 eq) and stir at 25°C for 12 hours.

  • Causality: Ti(OEt)4​ is selected over weaker Lewis acids because it serves a dual purpose: it coordinates the aldehyde oxygen to increase electrophilicity and irreversibly sequesters the generated water. This drives the condensation equilibrium to completion without risking the epimerization of the chiral auxiliary.

Step 2: Diastereoselective Nucleophilic Addition

  • Protocol: Cool the reaction mixture to -78°C. Dropwise, add cyclopropylmagnesium bromide (2.0 eq) dissolved in toluene.

  • Causality: Toluene, a non-coordinating solvent, is critical. It forces the Grignard reagent to coordinate with the sulfinyl oxygen, forming a rigid, six-membered cyclic transition state. The bulky tert-butyl group of the auxiliary sterically occludes the Si-face of the imine, directing the nucleophilic attack exclusively to the Re-face. This establishes the (R)-configuration at the new benzylic stereocenter with high diastereomeric excess (>95% de) 4.

Step 3: Acidic Deprotection

  • Protocol: Isolate the intermediate, dissolve in MeOH, and treat with 4M HCl in 1,4-dioxane for 2 hours at room temperature.

  • Causality: The sulfinyl group is highly sensitive to acidic solvolysis. HCl selectively cleaves the N-S bond while leaving the C-N bond intact, yielding the enantiopure (R)-amine as a stable, highly crystalline hydrochloride salt, which prevents spontaneous air-oxidation of the free base.

Self-Validating CYP450 Metabolic Stability Assay

To verify the metabolic shielding provided by the 5-fluoro substitution, a Human Liver Microsome (HLM) assay is utilized.

  • Incubation: Incubate 1 µM of the test compound with HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • System Validation (The "-NADPH" Control): The protocol mandates a parallel control sample lacking NADPH. Causality: Because CYP450 enzymes strictly require NADPH as an electron donor, any compound depletion observed in the "-NADPH" control unequivocally identifies non-CYP mediated degradation (e.g., chemical instability or non-specific protein binding). If the "-NADPH" control remains stable, the assay is self-validated for oxidative metabolism.

  • Reaction Initiation & Quenching: Initiate the reaction with 1 mM NADPH. Quench 50 µL aliquots at 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing tolbutamide (internal standard). Causality: The 3:1 ratio of organic solvent to aqueous buffer rapidly denatures the microsomal proteins, instantaneously halting enzymatic activity and precipitating the protein matrix to ensure a clean injection for LC-MS/MS analysis.

References

  • Fluorine in medicinal chemistry.Chem Soc Rev. Purser, S., et al. (2008). URL:[1]
  • The role of fluorine in medicinal chemistry.J Enzyme Inhib Med Chem. Shah, P., & Westwell, A. D. (2007). URL: [2]
  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program.PubMed Central (PMC). (2023). URL: [3]
  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary.MDPI. (2021). URL:[4]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Context: Synthesis of chiral benzylamine intermediates for pharmaceutical development (e.g., cardiac troponin activators, CNS therapeutics).

Introduction & Mechanistic Strategy

The synthesis of highly enantioenriched alpha-branched amines is a critical bottleneck in modern drug discovery. The target compound, (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine , features a sterically demanding cyclopropyl group and a fluorinated aromatic ring, making traditional resolution methods inefficient.

To achieve absolute stereocontrol, this protocol utilizes Ellman’s sulfinamide chemistry . By employing enantiomerically pure (S)-(-)-tert-butanesulfinamide as a chiral auxiliary, the synthesis is driven by a highly predictable, substrate-directed asymmetric induction[1].

Causality of the Stereochemical Outcome

The stereochemical fidelity of this workflow relies on the formation of a rigid transition state during the Grignard addition. When cyclopropylmagnesium bromide is added to the (S)-sulfinyl imine in a non-coordinating solvent like dichloromethane (CH₂Cl₂), the magnesium atom chelates both the sulfinyl oxygen and the imine nitrogen. This six-membered cyclic transition state forces the bulky tert-butyl group into an equatorial position, effectively shielding one face of the imine. The cyclopropyl nucleophile is forced to attack from the less sterically hindered face, reliably establishing the (R)-configuration at the newly formed alpha-carbon [2].

Synthetic Workflow

SynthesisWorkflow Step1 1. Condensation 5-Fluoro-2-methylbenzaldehyde + (S)-tert-Butanesulfinamide Step2 2. Nucleophilic Addition Cyclopropylmagnesium Bromide (-78°C, CH2Cl2) Step1->Step2 Ti(OEt)4, THF Imine Formation Step3 3. Acidic Cleavage HCl in MeOH / Dioxane (Room Temperature) Step2->Step3 Diastereoselective Grignard Addition Product Final Product (R)-Cyclopropyl(5-fluoro-2- methylphenyl)methanamine HCl Step3->Product Sulfinyl Cleavage

Fig 1: Asymmetric synthesis workflow of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and self-validation markers for each stage of the synthesis.

Synthesis StepTarget Intermediate / ProductExpected YieldPurity / drSelf-Validation Marker (¹H NMR)
1. Condensation (S)-Sulfinyl Imine85–92%>98% purityImine C-H singlet (~8.6 ppm)
2. Grignard Addition (S,R)-Sulfinamide75–82%>10:1 drChiral C-H doublet (~4.2 ppm)
3. Acidic Cleavage (R)-Amine HCl Salt90–95%>99% eeLoss of t-Bu singlet (~1.2 ppm)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (S)-N-(5-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide

Objective: Form the chiral imine without enolization or racemization.

Causality & Reagents: Titanium(IV) ethoxide (Ti(OEt)₄) is utilized as a dual-purpose Lewis acid and water scavenger. Unlike standard dehydrating agents (e.g., MgSO₄), Ti(OEt)₄ strongly coordinates to the aldehyde oxygen. This accelerates the nucleophilic attack of the weakly nucleophilic sulfinamide while irreversibly trapping the generated water as a titanium dioxide lattice, driving the equilibrium forward[1].

  • Preparation: Purge an oven-dried round-bottom flask with inert gas (N₂ or Ar).

  • Dissolution: Dissolve 5-fluoro-2-methylbenzaldehyde (1.0 eq, 10 mmol) and (S)-(-)-tert-butanesulfinamide (1.05 eq, 10.5 mmol) in anhydrous THF (25 mL).

  • Activation: Add Ti(OEt)₄ (2.0 eq, 20 mmol) dropwise at room temperature via a syringe. Stir the reaction mixture at room temperature for 12–18 hours.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product imine typically elutes slightly lower than the starting aldehyde.

  • Quenching: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) under vigorous stirring.

    • Causality: Brine rapidly hydrolyzes the titanium species into an insoluble white TiO₂ precipitate, preventing severe emulsion formation during organic extraction.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude imine.

Protocol B: Diastereoselective Grignard Addition

Objective: Establish the (R)-stereocenter via nucleophilic addition.

Causality & Reagents: The reaction is conducted in CH₂Cl₂ at cryogenic temperatures (-78 °C). The non-coordinating solvent promotes the highly organized cyclic transition state required for maximum diastereoselectivity[2].

  • Preparation: Dissolve the crude (S)-sulfinyl imine (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (40 mL) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach an internal temperature of -78 °C.

  • Nucleophilic Attack: Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 2.0 eq, 20 mmol) dropwise over 20 minutes to prevent localized heating. Stir at -78 °C for 4 hours.

  • Self-Validation: Quench a 0.1 mL aliquot in saturated NH₄Cl and check via rapid LC-MS to confirm the disappearance of the imine mass peak.

  • Cryogenic Quenching: Quench the main reaction mixture at -78 °C by the slow addition of saturated aqueous NH₄Cl (20 mL).

    • Causality: Quenching at cryogenic temperatures prevents thermodynamic equilibration and preserves the kinetic diastereomeric ratio (dr).

  • Isolation: Allow the mixture to warm to room temperature. Extract with CH₂Cl₂ (3 x 30 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure (S,R)-sulfinamide.

Protocol C: Acidic Cleavage to (R)-Cyclopropyl(5-fluoro-2-methylphenyl)methanamine HCl

Objective: Remove the chiral auxiliary to yield the final primary amine salt.

Causality & Reagents: The tert-butanesulfinyl group is uniquely labile to anhydrous acid. Using 4M HCl in dioxane mixed with methanol facilitates the rapid solvolysis of the sulfinyl group. Methanol acts as a nucleophile to attack the protonated sulfinyl moiety, generating methyl tert-butanesulfinate as a volatile byproduct[2].

  • Preparation: Dissolve the purified (S,R)-sulfinamide (1.0 eq, 8 mmol) in a 1:1 mixture of anhydrous Methanol and CH₂Cl₂ (20 mL). Cool the solution to 0 °C.

  • Cleavage: Add 4M HCl in dioxane (2.0 eq, 16 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation: The reaction is complete when TLC shows the complete consumption of the sulfinamide. ¹H NMR of an evaporated aliquot will show the complete disappearance of the massive tert-butyl singlet (~1.2 ppm).

  • Concentration: Concentrate the reaction mixture under reduced pressure. Azeotrope twice with CH₂Cl₂ (20 mL) to remove residual methanol and water.

  • Trituration: Triturate the resulting solid with cold diethyl ether (30 mL).

    • Causality: The highly polar amine hydrochloride salt is completely insoluble in ether, while the volatile sulfinate byproducts and trace organic impurities remain in solution.

  • Final Isolation: Collect the solid by vacuum filtration and dry under high vacuum to afford the final (R)-amine hydrochloride salt as an off-white solid.

References

  • 1 - Acc Chem Res. 2002 Nov;35(11):984-95.[1] 2.2 - Journal of Medicinal Chemistry / PMC (2024).[2]

Sources

Application Note: Enantiomeric Separation of Cyclopropylmethanamine Isomers via Chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Cyclopropylmethanamine derivatives—particularly 2-phenylcyclopropylmethanamines and cyclopropyl(phenyl)methanamines—are privileged pharmacophores in modern drug discovery. They are critical building blocks in the development of functionally selective 5-HT2C receptor agonists for psychiatric disorders[1],[2] and Bromodomain and Extra-Terminal motif (BET) inhibitors for oncology[3].

Because the spatial orientation of the cyclopropyl and aryl groups dictates receptor binding affinity and functional selectivity, the enantiomers of these compounds often exhibit drastically different pharmacological profiles. Consequently, rigorous enantiomeric separation and quantification via high-performance liquid chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a mandatory phase of the drug development lifecycle.

Mechanistic Principles of Chiral Separation

The gold standard for resolving chiral amines involves polysaccharide-based CSPs, specifically those derived from cellulose or amylose coated on silica supports[4].

The Causality of Mobile Phase Additives

When analyzing underivatized cyclopropylmethanamines, the primary or secondary amine moiety interacts strongly with residual, unendcapped silanols on the underlying silica matrix of the CSP. This secondary ion-exchange interaction disrupts the primary chiral recognition mechanism, leading to severe peak tailing and loss of baseline resolution.

The Solution: The addition of a basic modifier, such as 0.1% Diethylamine (DEA) or Triethylamine (TEA), to the normal-phase eluent (e.g., Hexane/Ethanol) is required[4],[5]. The modifier acts as a sacrificial competitor, saturating the acidic silanol sites and allowing the chiral amine to interact exclusively with the polysaccharide carbamate backbone via a three-point interaction model (hydrogen bonding, π−π stacking, and steric inclusion).

The Derivatization Alternative

For preparative-scale separations, removing basic modifiers like DEA from the final purified fractions can be tedious and may degrade the product. A highly effective alternative is the pre-column derivatization of the amine using Di-tert-butyl dicarbonate ( Boc2​O ). Boc-protection neutralizes the basicity of the nitrogen, completely eliminating silanol-induced tailing and allowing for modifier-free mobile phases (e.g., pure Hexane/Ethanol)[1].

Interactions Analyte Chiral Amine (Cyclopropylmethanamine) Hbond Hydrogen Bonding (Amine - Carbamate) Analyte->Hbond Pi π-π Stacking (Aryl - Aryl) Analyte->Pi Steric Steric Inclusion (Cyclopropyl Cavity Fit) Analyte->Steric CSP Chiral Stationary Phase (Amylose/Cellulose Carbamate) Hbond->CSP Pi->CSP Steric->CSP

Caption: Three-point interaction model for enantiomeric resolution on polysaccharide CSPs.

Experimental Protocols

The following protocols provide self-validating workflows for both analytical and preparative separations.

Protocol A: Direct Analytical Separation of Underivatized Amines

This method is optimized for rapid enantiomeric excess (ee%) determination of free cyclopropylmethanamine isomers[5].

Step 1: Mobile Phase Preparation

  • Combine HPLC-grade Hexane and Ethanol in a 75:25 (v/v) ratio.

  • Add 0.1% (v/v) Triethylamine (TEA) or Diethylamine (DEA) to the mixture.

  • Degas the solution via ultrasonication for 10 minutes.

Step 2: Sample Preparation

  • Dissolve the racemic cyclopropylmethanamine in the mobile phase to a final concentration of 1.0 mg/mL.

  • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulates.

Step 3: Chromatographic Execution

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.

  • Flow Rate: 0.8 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm.

Step 4: System Suitability & Validation To ensure the system is self-validating, calculate the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ) for the enantiomeric peaks. The run is only considered valid if Rs​≥1.5 (baseline separation) and Tf​≤1.5 . If Tf​>1.5 , increase the TEA concentration incrementally up to 0.2%.

Protocol B: Preparative Separation via Boc-Derivatization

This indirect approach is ideal for scaling up to recover pure enantiomers for downstream biological assays[1],[2].

Step 1: Boc-Protection

  • React the racemic cyclopropylmethanamine with 1.2 equivalents of Boc2​O in dichloromethane (DCM) with a catalytic amount of DMAP.

  • Stir at room temperature for 4 hours, wash with water, dry over Na2​SO4​ , and concentrate under vacuum.

Step 2: Preparative HPLC Separation

  • Column: RegisCell or RegisPack chiral column (250 mm × 21.1 mm, 10 µm).

  • Mobile Phase: 95% Hexane / 5% Ethanol (Isocratic, strictly modifier-free).

  • Flow Rate: 15.0 - 20.0 mL/min.

  • Injection: Stacked injections of 500 µL (approx. 50 mg load per injection).

  • Detection: UV at 254 nm.

Step 3: Fraction Recovery & Deprotection

  • Pool the fractions corresponding to the (+)- and (-)-enantiomers separately and evaporate the solvent.

  • Dissolve each enantiopure Boc-carbamate in 2M HCl in diethyl ether (3 equivalents).

  • Stir at room temperature for 2 hours. Collect the precipitated cyclopropylmethanamine hydrochloride salts via filtration[2].

Workflow A Racemic Amine Mixture B Direct Analysis (Underivatized) A->B C Indirect Analysis (Boc-Derivatized) A->C D Polysaccharide CSP + Basic Modifier (DEA/TEA) B->D E Polysaccharide CSP (No Modifier Needed) C->E F Enantiomeric Resolution (Rs ≥ 1.5) D->F E->F G Preparative Scale-up & HCl Deprotection F->G

Caption: Workflow for chiral HPLC method development of cyclopropylmethanamine isomers.

Quantitative Data Summaries

The following table summarizes validated chromatographic parameters for various cyclopropylmethanamine derivatives based on established literature.

Target CompoundStateColumn (CSP)Mobile Phase (v/v)AdditiveFlow RateRef
Cyclopropyl(phenyl)methanamine Free AmineChiralpak AD-H (5 µm)Hexane / EtOH (75:25)0.1% TEA0.8 mL/min[5]
2-Phenylcyclopropylmethanamine Boc-ProtectedRegisCell (10 µm)Hexane / EtOH (95:5)None15.0 mL/min[1]
N-Substituted Cyclopropylmethanamine Free AmineChiralpak AD-H (5 µm)Heptane / EtOH (85:15)None / DEA45.0 mL/min[3]
(S)-Cyclopropyl(phenyl)methanamine Free AminePolysaccharide CSPHexane / IPA (Variable)0.1% DEA1.0 mL/min[4]

References

  • (S)-Cyclopropyl(phenyl)methanamine hydrochloride | 844470-80-0 | Benchchem. Benchchem. 4

  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. National Institutes of Health (NIH). 1

  • US20240150296A1 - Human plasma kallikrein inhibitors. Google Patents. 5

  • Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications. ACS Publications. 2

  • Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. ACS Publications. 3

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine, a chiral amine of significant interest for preclinical pharmaceutical development. The described synthetic strategy is designed for scalability, robustness, and high stereochemical control, adhering to the quality standards required for active pharmaceutical ingredients (APIs) intended for preclinical evaluation.[][2] The guide details a multi-step synthesis commencing from commercially available 5-fluoro-2-methylbenzonitrile, proceeding through a key cyclopropyl ketone intermediate, and culminating in a highly enantioselective biocatalytic reductive amination.[3] Protocols for synthesis, purification, and analytical quality control are provided, alongside a discussion of the scientific rationale for methodological choices and considerations for Good Manufacturing Practice (GMP).

Introduction: The Importance of Stereoisomeric Purity in Preclinical Candidates

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, with an estimated 40% of active pharmaceutical ingredients (APIs) containing a chiral amine moiety.[4] The three-dimensional arrangement of atoms in a chiral molecule can lead to profound differences in pharmacological activity, potency, and toxicity between enantiomers.[5] Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA), have stringent requirements for the characterization and control of enantiomeric purity in new drug candidates.[6] Therefore, the development of scalable and efficient synthetic routes to single-enantiomer compounds is a critical task in process chemistry and drug development.

(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a valuable intermediate whose structural motifs—a constrained cyclopropyl ring and a fluorinated phenyl group—are often employed in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[7] This guide presents a validated pathway for its synthesis on a scale suitable for extensive preclinical studies, such as toxicology, pharmacology, and formulation development, where multi-gram to kilogram quantities of high-purity material are required.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is a three-step process designed for efficiency, scalability, and control of stereochemistry. The strategy hinges on the late-stage introduction of the chiral center, which is an economically favorable approach in large-scale synthesis.

The overall transformation is as follows:

Synthetic_Pathway A 5-Fluoro-2-methyl- benzonitrile B Cyclopropyl(5-fluoro- 2-methylphenyl)methanone A->B 1. Cyclopropylmagnesium bromide (Grignard) 2. Aqueous Workup (H3O+) C (R)-Cyclopropyl(5-fluoro- 2-methylphenyl)methanamine B->C Asymmetric Reductive Amination (Imine Reductase, NH3, Cofactor)

Figure 1: High-level overview of the synthetic route.

Causality for Pathway Selection:

  • Convergent Approach: The synthesis joins two key fragments, the aryl scaffold and the cyclopropyl group, in the first step, leading to a more efficient process.

  • Commercially Available Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzonitrile, a readily available and cost-effective building block.[2][8]

  • Robust Key Intermediate: The formation of the cyclopropyl ketone is a high-yielding and well-established transformation (Grignard reaction) that is amenable to large-scale production.

  • Superior Enantioselectivity: The final step employs biocatalysis using an engineered imine reductase (IRED). This choice is driven by the exceptional enantioselectivity (often >99% ee), mild reaction conditions, and favorable environmental profile ("green chemistry") of enzymatic reductions compared to many traditional chemical methods.[3][9][10] Engineered IREDs have demonstrated their capability for robust, large-scale synthesis of chiral amines.[3][11]

Detailed Protocols and Methodologies

Safety Precautions: All operations should be conducted by trained personnel in a controlled laboratory or pilot plant environment. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, must be worn. All reactions should be performed in well-ventilated fume hoods. A thorough risk assessment should be completed before commencing any work.

Step 1: Synthesis of Cyclopropyl(5-fluoro-2-methylphenyl)methanone (Intermediate 1)

This step involves the Grignard reaction between cyclopropylmagnesium bromide and 5-fluoro-2-methylbenzonitrile to form an imine intermediate, which is subsequently hydrolyzed to the target ketone.

Step_1_Workflow cluster_0 Reaction Setup cluster_1 Grignard Addition cluster_2 Hydrolysis & Workup cluster_3 Purification A Charge reactor with 5-fluoro-2-methylbenzonitrile and anhydrous THF B Cool to 0-5 °C A->B C Add Cyclopropylmagnesium bromide solution (in THF) - Maintain T < 10 °C B->C D Stir at 20-25 °C for 2-4 hours C->D E Monitor reaction completion (IPC by HPLC) D->E F Quench into cold aqueous HCl E->F G Stir until hydrolysis is complete (IPC by HPLC) F->G H Phase separation G->H I Extract aqueous layer with MTBE H->I J Combine organic layers, wash with brine I->J K Dry over Na2SO4, filter, and concentrate J->K L Vacuum Distillation or Crystallization from Heptane/IPA K->L

Figure 2: Workflow for the synthesis of Intermediate 1.

Protocol:

  • Reactor Setup: A suitable multi-neck, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel is dried and purged with nitrogen.

  • Charging: Charge the reactor with 5-fluoro-2-methylbenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5 L/kg).

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Grignard Addition: Slowly add a solution of cyclopropylmagnesium bromide in THF (1.1-1.2 eq) via the addition funnel, maintaining the internal temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to ambient temperature (20-25 °C) and stir for 2-4 hours.

  • In-Process Control (IPC): Withdraw a sample, quench it into dilute acid, and analyze by HPLC to confirm the consumption of the starting nitrile.

  • Hydrolysis (Quench): In a separate, larger reactor, prepare a solution of 2 M hydrochloric acid and cool it to 0-10 °C. Slowly transfer the reaction mixture into the cold acid solution with vigorous stirring.

  • Workup: Stir the biphasic mixture until the intermediate imine is fully hydrolyzed to the ketone (monitor by HPLC). Separate the organic layer. Extract the aqueous layer twice with methyl tert-butyl ether (MTBE).

  • Washing and Drying: Combine all organic layers and wash with saturated sodium bicarbonate solution, followed by saturated brine. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/isopropanol) to afford Intermediate 1 as a crystalline solid.

Table 1: In-Process Controls and Specifications for Step 1

Parameter Analytical Method Specification
Starting Material Consumption HPLC < 2.0% remaining
Intermediate 1 Purity HPLC (Area %) ≥ 98.0%

| Structure Confirmation | ¹H NMR, ¹³C NMR | Conforms to reference |

Step 2: Asymmetric Reductive Amination to (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine (Final API)

This crucial step establishes the stereocenter of the final molecule using a highly selective (R)-imine reductase. The reaction is a one-pot process where the ketone is converted to the amine in the presence of an ammonia source and a cofactor recycling system.[12][13]

Step_2_Workflow cluster_0 Bioreactor Setup cluster_1 Biocatalytic Reaction cluster_2 Workup & Extraction cluster_3 Purification A Charge buffer, NAD+, and cofactor recycling enzyme (e.g., GDH) B Add glucose and (R)-Imine Reductase (IRED) A->B C Add ammonia source (e.g., (NH4)2SO4) B->C D Adjust pH to optimum (e.g., 7.5-8.5) C->D E Add Intermediate 1 (ketone) in a co-solvent D->E F Maintain T at 30-40 °C with gentle agitation E->F G Monitor reaction completion (IPC by Chiral HPLC) F->G H Adjust pH to >10 with NaOH G->H I Extract with MTBE or 2-MeTHF (3x) H->I J Combine organic layers, wash with brine I->J K Dry over Na2SO4, filter, and concentrate J->K L Purification by Preparative SFC K->L

Figure 3: Workflow for the biocatalytic synthesis of the final API.

Protocol:

  • Bioreactor Setup: To a temperature-controlled bioreactor, charge a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

  • Reagent Charging: Add the cofactor (e.g., NAD⁺), the cofactor recycling enzyme (e.g., glucose dehydrogenase, GDH), and glucose.

  • Enzyme and Amine Source: Add the selected (R)-Imine Reductase (as a lyophilizate or whole-cell preparation) and the amine source (e.g., ammonium sulfate).

  • pH Adjustment: Adjust the pH of the mixture to the optimal range for the IRED (typically 7.5-8.5).

  • Substrate Addition: Add a solution of Intermediate 1 (ketone) in a water-miscible co-solvent (e.g., DMSO or isopropanol) to the bioreactor.

  • Reaction: Maintain the reaction at the optimal temperature (e.g., 30-40 °C) with gentle agitation to ensure mixing without denaturing the enzyme.

  • In-Process Control (IPC): Monitor the conversion of the ketone and the enantiomeric excess (ee) of the amine product by chiral HPLC. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, adjust the pH of the mixture to >10 with aqueous sodium hydroxide to ensure the amine is in its free base form.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent like MTBE or 2-methyltetrahydrofuran (2-MeTHF).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Step 3: Final Purification by Preparative Supercritical Fluid Chromatography (SFC)

For preclinical material, exceptionally high chemical and enantiomeric purity is required. Preparative SFC is the method of choice for large-scale chiral purification due to its high resolution, speed, and reduced solvent consumption compared to traditional HPLC.[14][15][16]

Protocol:

  • Method Development: An analytical chiral SFC method is first developed to achieve baseline separation of the (R) and (S) enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[16]

  • System Setup: The preparative SFC system is equipped with a column of the appropriate dimension for the scale of purification.

  • Purification: The crude amine, dissolved in a suitable solvent (e.g., methanol), is injected onto the column. The separation is run under isocratic conditions using supercritical CO₂ and a co-solvent (e.g., methanol with a basic additive like diethylamine) as the mobile phase.

  • Fraction Collection: The fraction corresponding to the desired (R)-enantiomer is collected based on UV detection and retention time.

  • Post-Processing: The collected fractions are concentrated to remove the mobile phase, yielding the final product with high purity.

Table 2: Final Product Specifications

Parameter Analytical Method Specification
Appearance Visual Colorless to pale yellow oil/solid
Identity ¹H NMR, ¹³C NMR, MS Conforms to structure
Assay HPLC (w/w) ≥ 99.0%
Chiral Purity (ee) Chiral HPLC/SFC ≥ 99.5% (R)-enantiomer

| Residual Solvents | GC-HS | Meets ICH Q3C limits |

GMP Considerations for Preclinical Manufacturing

While full cGMP compliance is not mandatory for early preclinical synthesis, manufacturing should be conducted in line with GMP principles to ensure the quality, consistency, and safety of the material.[2][17] Key considerations include:

  • Documentation: All steps, including raw material sourcing, batch production records, and analytical results, must be thoroughly documented.[][2]

  • Quality Control: In-process controls and final product testing are essential to ensure the API meets its predetermined specifications.[8][18]

  • Material Traceability: All raw materials, intermediates, and the final product should be traceable.

  • Facility and Equipment: Operations should be performed in a clean and controlled environment using qualified and calibrated equipment.[]

  • Process Validation: The manufacturing process should be reproducible and consistently deliver a product of the required quality.[]

Conclusion

The synthetic route and protocols outlined in this guide provide a robust and scalable method for producing multi-gram to kilogram quantities of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine. The strategic use of a biocatalytic asymmetric reductive amination ensures high enantiomeric purity, while the adherence to GMP principles provides a final API of sufficient quality for use in regulated preclinical studies. This detailed guide serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the process development and manufacturing of chiral pharmaceutical intermediates.

References

  • Zhou, Y-G. (2012). Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines. ACS Publications. Available from: [Link].

  • Zhang, X. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available from: [Link].

  • Zhang, X. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. Available from: [Link].

  • Blacker, J., & Headley, C. (2010). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Request PDF. Available from: [Link].

  • MacMillan, D. W. C. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society - ACS Publications. Available from: [Link].

  • Unknown. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Synnovator. Available from: [Link].

  • Armstrong, J. D., et al. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry - ACS Publications. Available from: [Link].

  • McKeown, A. (2024). New iridium catalysed methods for enantioselective imine hydrogenation. University of Strathclyde. Available from: [Link].

  • Yi, D., et al. (2023). Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed. Available from: [Link].

  • MacMillan, D. W. C. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. PubMed. Available from: [Link].

  • MacMillan, D. W. C. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. ACS Publications. Available from: [Link].

  • Pharmaguideline. (2026). In-Process Control Methods for API Manufacturing Quality. Pharmaguideline. Available from: [Link].

  • Pharmaceutical Technology. (2026). In-Process Control Methods for the Manufacture of APIs. Pharmaceutical Technology. Available from: [Link].

  • The Pharma Master. (2024). Good Manufacturing Practices (GMP) for APIs. The Pharma Master. Available from: [Link].

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available from: [Link].

  • Aturki, Z., & D'Orazio, G. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available from: [Link].

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency. Available from: [Link].

  • Penasa, R., & Licini, G. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available from: [Link].

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available from: [Link].

  • Unknown. (2026). A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. Chromatography Online. Available from: [Link].

  • Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PubMed. Available from: [Link].

  • Scheller, P. N., et al. (2016). Asymmetric Reductive Amination of Ketones Catalyzed by Imine Reductases. Semantic Scholar. Available from: [Link].

  • Hussain, S., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PMC. Available from: [Link].

  • Waters Corporation. (n.d.). Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems. Waters Corporation. Available from: [Link].

  • Wu, S., et al. (2022). Tuning an Imine Reductase for the Asymmetric Synthesis of Azacycloalkylamines by Concise Structure-Guided Engineering. PubMed. Available from: [Link].

  • Wernersson, E. (2022). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. Diva-portal.org. Available from: [Link].

  • Hussain, S., et al. (2025). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. Request PDF. Available from: [Link].

  • Salomó, E., et al. (2018). Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst. Organic Chemistry Portal. Available from: [Link].

  • Itoh, T., et al. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - NIH. Available from: [Link].

  • Unknown. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. American Pharmaceutical Review. Available from: [Link].

  • Dai, Z., et al. (n.d.). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ChemRxiv. Available from: [Link].

  • Ilisz, I., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available from: [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Carl ROTH. Available from: [Link].

  • Takasugi, S., et al. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Available from: [Link].

  • Wang, C., et al. (n.d.). Base-controlled divergent synthesis of cyclopropyl aryl methanones from homopropargylic alcohols with DMTST. Chemical Communications (RSC Publishing). Available from: [Link].

  • UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Available from: [Link].

  • Szabo-Scandic. (n.d.). Sodium borohydride. Szabo-Scandic. Available from: [Link].

  • Chen, F., et al. (2021). Asymmetric Reductive Amination of Structurally Diverse Ketones with Ammonia Using a Spectrum-Extended Amine Dehydrogenase. ACS Catalysis - Figshare. Available from: [Link].

  • Wang, D., et al. (n.d.). Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link].

  • Organic Syntheses Procedure. (2019). Org. Synth. 2019, 96, 232. Available from: [Link].

  • Unknown. (n.d.). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ResearchGate. Available from: [Link].

  • Wang, Z., et al. (2021). Nickel-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines. ACS Publications. Available from: [Link].

  • Thieme Chemistry. (n.d.). Novel Entry to Fluorinated Cyclopropanes. Available from: [Link].

  • Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Available from: [Link].

Sources

Application Note: Handling, Storage, and Experimental Protocols for (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a specialized chiral primary amine heavily utilized as a building block in medicinal chemistry and drug development. Featuring a cyclopropyl group, a fluorinated aromatic moiety, and a primary amine, it serves as a critical intermediate in the synthesis of novel pharmacological agents, particularly those targeting serotonin receptors for psychiatric disorders[1]. Due to the inherent reactivity of the primary amine and the strict stereochemical integrity required for biological efficacy, rigorous handling and storage protocols are essential to prevent degradation and ensure experimental reproducibility.

Physicochemical Profile & Causality of Storage

Understanding the physicochemical properties of this compound is the foundation for designing effective storage systems. The compound is typically synthesized, supplied, and stored as a hydrochloride (HCl) salt to enhance its chemical stability[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue (Free Base)Value (HCl Salt)
Molecular Formula C₁₁H₁₄FNC₁₁H₁₅ClFN
Molecular Weight 179.24 g/mol 215.70 g/mol
CAS Number 1270570-98-3 (Racemic)[2]1213853-27-0 (R-enantiomer)[1]
Physical State Liquid / Low-melting solidCrystalline Solid
Primary Hazard Corrosive, IrritantIrritant, Hygroscopic

The Causality of Storage Choices: Primary amines in their free base form are highly susceptible to atmospheric degradation. They act as nucleophiles, readily reacting with ambient carbon dioxide (CO₂) to form insoluble carbamate salts, and are prone to oxidative degradation over time. By utilizing the HCl salt, the amine's lone electron pair is protonated, rendering it non-nucleophilic and significantly extending the compound's shelf life. However, this protonation introduces hygroscopicity. Therefore, stringent moisture exclusion becomes the primary operational challenge during storage and handling.

Storage Guidelines: The Self-Validating System

To maintain >99% enantiomeric excess (ee) and chemical purity, laboratories must implement a tiered storage system that relies on self-validating environmental controls.

  • Short-Term Storage (< 1 Month): Store the HCl salt at 2–8°C in a tightly sealed amber glass vial to prevent photo-degradation. The vial must be placed inside a secondary desiccator cabinet containing indicating Drierite (calcium sulfate).

    • Self-Validation: The Drierite acts as a visual fail-safe; if the indicator turns from blue to pink, a moisture breach has occurred, and the desiccant must be immediately replaced.

  • Long-Term Storage (> 1 Month): Store at -20°C. Prior to freezing, the headspace of the container must be purged with high-purity Argon. Argon is heavier than air and effectively displaces both oxygen and moisture from the vial, preventing oxidative degradation.

  • Thawing Protocol (Critical): Never open a cold vial. Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 60 minutes before opening. Failing to do so will cause immediate condensation of atmospheric moisture onto the hygroscopic salt, leading to rapid degradation and inaccurate mass measurements.

Handling and Safety Protocols

Given its classification as a substituted phenylmethanamine, the compound exhibits irritant properties and must be handled with strict adherence to safety protocols[3].

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of micro-particulates and minimize dust generation[3][4].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended during liquid-liquid extractions), chemical splash-resistant safety goggles, and a standard laboratory coat[3].

  • Spill Response: For dry powder spills, do not sweep. Use a damp absorbent pad to collect the solid, minimizing aerosolization. For liquid spills involving the free base, neutralize the area with a mild acidic solution (e.g., 5% citric acid) before absorption, as the amine is highly basic[3].

Experimental Workflows

Protocol A: Precision Reconstitution of the HCl Salt for In Vitro Assays

When preparing stock solutions for biological assays, precise molarity and the prevention of freeze-thaw degradation are required.

  • Preparation: Equilibrate the HCl salt to room temperature within a desiccator.

  • Weighing: Rapidly weigh the desired mass (e.g., 21.57 mg for a 100 mM stock in 1 mL) using an analytical balance (d = 0.01 mg).

  • Solubilization: Add LC-MS grade Dimethyl Sulfoxide (DMSO) or sterile deionized water. The HCl salt exhibits excellent solubility in both. Vortex for 30 seconds until optically clear.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to -80°C.

    • Self-Validation: Track freeze-thaw cycles on the tube label. Discard any aliquot that has undergone more than one cycle to ensure pharmacological reproducibility.

Protocol B: Conversion of HCl Salt to Free Base for Synthetic Applications

For coupling reactions (e.g., amide bond formation or reductive amination), the free base is often required. The electron-withdrawing fluorine atom on the aromatic ring slightly lowers the pKa of the benzylic amine compared to standard benzylamine, requiring careful pH control during extraction.

  • Suspension: Suspend 1.0 mmol (215.7 mg) of the HCl salt in 5 mL of deionized water.

  • Basification: Dropwise add 1M NaOH under continuous stirring until the aqueous layer reaches pH > 10.

    • Self-Validation: Verify the pH with indicator paper. The solution must turn visibly cloudy as the lipophilic free base precipitates or oils out of the aqueous phase.

  • Extraction: Add 5 mL of Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Stir vigorously for 5 minutes, then transfer to a separatory funnel. Collect the organic layer. Repeat the extraction twice with 5 mL of solvent.

  • Washing & Drying: Wash the combined organic layers with 5 mL of saturated aqueous NaCl (brine) to remove residual water and salts. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo at a water bath temperature not exceeding 30°C. Causality: Low temperatures prevent the volatilization of the low-molecular-weight free base. Use the product immediately in downstream synthesis.

Visualizations

StorageWorkflow Start Receive Compound (HCl Salt) Check Immediate Use? Start->Check ShortTerm Short-Term Storage (2-8°C, Desiccated) Check->ShortTerm No (< 1 Month) LongTerm Long-Term Storage (-20°C, Argon Purged) Check->LongTerm No (> 1 Month) Reconstitute Reconstitute in DMSO/Water Check->Reconstitute Yes Aliquot Create Single-Use Aliquots Reconstitute->Aliquot Freeze Store Aliquots at -80°C Aliquot->Freeze

Decision tree for the storage and aliquoting of the compound.

FreeBasing Salt HCl Salt Suspension BaseAdd Add 1M NaOH (pH > 10) Salt->BaseAdd Extract Extract with DCM/EtOAc BaseAdd->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate

Step-by-step logical workflow for converting the HCl salt to the free base.

References

  • Title: Benzylamine Catalog#: MSID853 IUPAC name: 1-Phenylmethanamine - metasci Source: metasci.ca URL: [Link]

  • Title: 1270570-98-3 - 化源网 (Chemsrc) Source: chemsrc.com URL: [Link]

Sources

Application Note: Engineering CNS-Penetrant Therapeutics via Fluorinated Cyclopropanes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics is historically plagued by high attrition rates, primarily due to the conflicting physicochemical requirements for target binding and blood-brain barrier (BBB) penetration. As a Senior Application Scientist, I frequently observe that optimizing a molecule for a CNS target often increases its polar surface area or molecular flexibility, inadvertently triggering efflux transporters (e.g., P-glycoprotein) or hindering passive diffusion.

The strategic incorporation of fluorinated cyclopropanes —particularly the gem-difluorocyclopropane moiety—has emerged as a transformative solution in medicinal chemistry. By acting as a conformationally restricted bioisostere, this motif simultaneously locks the pharmacophore into its active geometry and profoundly modulates the basicity and lipophilicity of adjacent functional groups. This application note details the mechanistic rationale, physicochemical impact, and validated experimental protocols for integrating fluorinated cyclopropanes into CNS drug discovery workflows.

Mechanistic Rationale: The "Tinker and Tailor" of CNS Design

The utility of fluorinated cyclopropanes in CNS drug design rests on two fundamental pillars: conformational restriction and electronic modulation .

Conformational Restriction

Cyclopropanes possess rigid, well-defined exit vectors that mitigate conformational isomerism. This rigidity ensures that the molecule pays a lower entropic penalty upon binding to its target receptor. For example, the incorporation of a fluorinated cyclopropane into bicyclic amino acids has yielded potent agonists for the metabotropic glutamate receptor, demonstrating significant promise for treating schizophrenia by improving both in vitro activity and in vivo oral bioavailability[1]. Similarly, novel isosteres of UPF-648, a kynurenine 3-monooxygenase (KMO) inhibitor used in translational neurology, leverage difluorocyclopropanes to mimic the preferential conformation of 1,4-carbonyl groups[2].

Electronic Modulation (pKa and LogP)

The most profound impact of the gem-difluorocyclopropane group is its ability to tune the physicochemical properties of adjacent amines. Amines are ubiquitous in CNS drugs but often possess a pKa > 9.0, meaning they are nearly >99% ionized at physiological pH (7.4). This high ionization severely limits passive lipid bilayer diffusion.

The strong inductive electron-withdrawing effect of the CF₂ group significantly lowers the pKa of adjacent basic amines[3]. By depressing the pKa to a range of 6.8–7.5, the fraction of the un-ionized drug at pH 7.4 increases dramatically. This directly enhances passive BBB penetration and reduces recognition by efflux pumps, which typically bind to highly basic, protonated substrates[3]. Furthermore, the metabolic stability of the C-F bond protects the molecule from CYP450-mediated oxidation, a critical factor for maintaining CNS exposure[4].

Quantitative Impact on Physicochemical Properties

To illustrate the causality between structural modification and CNS viability, the following table summarizes the typical physicochemical shifts observed when transitioning from a standard aliphatic amine to a gem-difluorocyclopropyl amine.

PropertyStandard Aliphatic / Cyclopropyl Aminegem-Difluorocyclopropyl AmineCausality & Impact on CNS Profile
Amine Basicity (pKa) ~9.0 – 9.5~6.8 – 7.5Strong inductive electron-withdrawal by CF₂ increases the un-ionized fraction at pH 7.4, enhancing passive BBB diffusion[3].
Lipophilicity (LogP) BaselineModulated (±0.5 to 1.0 units)Depending on spatial orientation, CF₂ tunes lipophilicity to the optimal CNS range (LogP 2–4) without adding significant steric bulk[3].
Metabolic Stability Susceptible to CYP oxidationHighly ResistantThe high bond dissociation energy of the C-F bond (~116 kcal/mol) blocks oxidative metabolism at the cyclopropane ring[4].
Target Binding Flexible / Baseline affinityConformationally lockedRigidified vectors align pharmacophores optimally (e.g., in 5-HT2C agonists), reducing off-target entropy penalties[4].

Visualizing the Discovery Workflow

The integration of fluorinated cyclopropanes into a discovery pipeline requires a tightly coupled workflow, moving from specialized synthesis directly into physicochemical profiling before target validation.

CNS_Workflow Precursor Target Alkene Precursor (Pharmacophore Scaffold) Synthesis Thermal Carbene Transfer (ClCF2COONa / Diglyme) Precursor->Synthesis Reactant Prep Scaffold gem-Difluorocyclopropane Intermediate Synthesis->Scaffold [2+1] Cycloaddition pKa Physicochemical Profiling (pKa & LogP Modulation) Scaffold->pKa Reduces amine basicity PAMPA BBB Permeability Assay (PAMPA-BBB / MDCK) Scaffold->PAMPA Enhances lipophilicity Binding CNS Target Validation (e.g., 5-HT2C, KMO) Scaffold->Binding Restricts conformation Lead Optimized CNS Lead Candidate Selection pKa->Lead PAMPA->Lead Binding->Lead

Workflow of fluorinated cyclopropane synthesis and CNS physicochemical profiling.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality is embedded into every procedural step to explain why specific conditions are chosen.

Protocol 1: Synthesis of gem-Difluorocyclopropanes via Thermal Carbene Transfer

This method utilizes sodium chlorodifluoroacetate as a scalable, inexpensive difluorocarbene source for the [2+1] cycloaddition to alkene precursors, a method successfully utilized in the synthesis of selective 5-HT2C receptor agonists[4].

Materials: Alkene precursor, Sodium chlorodifluoroacetate (ClCF₂COONa), Anhydrous diglyme.

Step-by-Step Methodology:

  • Preparation: Dissolve the alkene precursor (1.0 equiv) in anhydrous diglyme to achieve a 0.2 M concentration.

    • Causality: Diglyme is selected because its boiling point (162 °C) provides the exact thermal energy required to trigger the decarboxylation of ClCF₂COONa.

  • Reagent Addition: Heat the solution to 160–165 °C under an inert argon atmosphere. Add ClCF₂COONa (4.0–10.0 equiv) in small, equal portions over 2 hours.

    • Causality: Decarboxylation releases CO₂ gas rapidly. Portion-wise addition prevents the reaction from boiling over and maintains a low, steady concentration of the highly reactive difluorocarbene, minimizing unwanted carbene dimerization.

  • Reaction Monitoring: Stir at reflux for an additional 4 hours. Monitor consumption of the starting material via LC-MS.

  • Workup: Cool the mixture to room temperature, dilute with diethyl ether, and wash extensively with water (3x) and brine.

    • Causality: Diglyme is highly water-soluble; extensive aqueous washing is mandatory to remove the solvent and residual inorganic salts prior to chromatography.

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Self-Validation System: The success of the cycloaddition must be validated by ¹⁹F NMR and ¹³C NMR. A successful reaction will yield a characteristic ¹⁹F NMR AB quartet (typically between -120 to -150 ppm, depending on diastereotopicity) and a ¹³C NMR triplet for the CF₂ carbon (around 110–115 ppm, 1JC−F​≈280 Hz).

Protocol 2: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB)

Once the fluorinated cyclopropane is synthesized, its ability to cross the BBB must be empirically verified. The PAMPA-BBB assay measures passive diffusion across a lipid membrane that mimics the brain capillary endothelium.

Materials: PVDF membrane plates (0.45 µm pore size), Porcine brain lipid extract, PBS (pH 7.4), DMSO.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid extract in dodecane to a concentration of 20 mg/mL.

    • Causality: Porcine brain lipid is strictly required over standard synthetic lipids (like DOPC) because it accurately reflects the unique sphingomyelin and cholesterol ratios of the human BBB.

  • Membrane Coating: Apply 4 µL of the lipid solution to the PVDF membrane of the donor plate. Allow 5 minutes for the dodecane to evaporate and the lipid to form a uniform artificial bilayer.

  • Sample Preparation: Prepare a 50 µM solution of the fluorinated compound in PBS (pH 7.4) containing 5% DMSO. Add 150 µL to the donor wells.

  • Acceptor Preparation: Add 300 µL of PBS (pH 7.4) with 5% DMSO to the acceptor wells.

    • Causality: The 5% DMSO in the acceptor well maintains "sink conditions," preventing highly lipophilic fluorinated compounds from precipitating or adhering to the plastic walls after crossing the membrane.

  • Incubation: Assemble the sandwich plate and incubate at 37 °C for 4 hours without agitation.

    • Causality: Agitation introduces artificial convective forces that can disrupt the delicate lipid membrane and skew passive diffusion kinetics.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Self-Validation System: The assay is only validated if the mass balance (total recovery from donor + acceptor) is >80%, proving the compound is not simply trapped within the lipid membrane. Furthermore, every plate must include a high-permeability reference standard (e.g., Verapamil, Pe​>10×10−6 cm/s) and a low-permeability standard (e.g., Theophylline, Pe​<1×10−6 cm/s) to verify membrane integrity.

References

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. nih.gov.
  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. nih.gov.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. mdpi.com.
  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. chemrxiv.org.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to help you overcome common synthetic challenges, improve your reaction yield, and ensure high enantiomeric purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The question-and-answer format provides a direct, problem-solving approach based on established chemical principles and field-proven insights.

Issue 1: Consistently Low Reaction Yield

Q: My overall yield for the synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is significantly lower than expected. What are the common causes, and how can I systematically troubleshoot this?

A: Low yield is a multifaceted problem that can arise at various stages of the synthesis, most commonly during the key bond-forming steps such as cyclopropanation or reductive amination. A systematic evaluation of your process is the most effective approach.

Causality Analysis & Solutions:

  • Purity of Starting Materials: The synthesis often begins with precursors like 5-fluoro-2-methylbenzaldehyde or a corresponding ketone.[1][2] Impurities in these initial materials can inhibit catalysts or introduce competing side reactions.

    • Action: Verify the purity of all starting materials and reagents (e.g., via NMR or GC-MS). If necessary, purify the starting aldehyde/ketone by distillation or chromatography before use.

  • Inefficient Imine Formation (for Reductive Amination Routes): The formation of the imine intermediate from the ketone/aldehyde and amine source is a reversible equilibrium reaction.[3] If water is not effectively removed, the equilibrium will favor the starting materials, leading to a low overall yield.

    • Action:

      • Use a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄.

      • Employ a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).

      • Consider performing the reaction in a solvent that solubilizes the reactants but from which the imine may precipitate upon formation.

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent in a reductive amination are critical. Some reagents are more aggressive and can reduce the starting carbonyl group, while others may be too mild or require specific pH ranges to be effective.[4]

    • Action: Select a reagent that preferentially reduces the imine over the carbonyl. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, effective at slightly acidic pH, and does not readily reduce aldehydes and ketones.[5] In contrast, sodium borohydride may require pH control to avoid reducing the starting carbonyl.

  • Catalyst Inactivity or Degradation: In catalytic routes, such as asymmetric cyclopropanation or hydrogenation, the catalyst's activity is paramount.[6] Catalysts can be poisoned by impurities (sulfur, water) or may degrade under harsh thermal conditions.

    • Action:

      • Ensure all glassware is scrupulously dried and reactions are run under an inert atmosphere (N₂ or Ar).

      • Use high-purity, anhydrous solvents.

      • If using a palladium catalyst, for instance, ensure it is handled correctly and that the support is appropriate for the reaction conditions.[7][8]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed purity 1. Verify Starting Material Purity (NMR, GC-MS) start->purity conditions 2. Optimize Reaction Conditions start->conditions workup 3. Evaluate Work-up & Purification start->workup sub_reagent Reagent Stoichiometry conditions->sub_reagent sub_temp Temperature Control conditions->sub_temp sub_time Reaction Time conditions->sub_time sub_extraction Inefficient Extraction? workup->sub_extraction sub_chrom Product Loss on Column? workup->sub_chrom

Caption: Systematic workflow for diagnosing low reaction yield.

Issue 2: Poor Enantiomeric Excess (ee)

Q: My product shows low enantiomeric excess. How can I improve the stereoselectivity of the reaction?

A: Achieving high enantioselectivity is the central challenge for this synthesis. Low ee values typically stem from an ineffective chiral catalyst/auxiliary, suboptimal reaction conditions, or racemization of the product during reaction or workup.[9]

Causality Analysis & Solutions:

  • Suboptimal Chiral Catalyst or Ligand: The "lock-and-key" interaction between the substrate and the chiral catalyst is what determines the stereochemical outcome. An inappropriate ligand or catalyst will not create a significant enough energy difference between the two diastereomeric transition states, leading to a near-racemic mixture.[10] Palladium-catalyzed reactions, for example, rely heavily on mono-protected amino acid (MPAA) or chiral thioether ligands to achieve high enantioselectivity in C-H functionalization of cyclopropylmethylamines.[7][11]

    • Action:

      • Screen a panel of chiral ligands or catalysts. For asymmetric cyclopropanation, catalysts like Ru(II)-Pheox have shown excellent enantioselectivity.[6]

      • Ensure the catalyst/ligand is of high enantiomeric purity itself.

  • Incorrect Reaction Temperature: Temperature has a direct impact on enantioselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.

    • Action: Run the reaction at lower temperatures. While this may slow the reaction rate, it often significantly improves enantioselectivity. For instance, in some cyclopropanation reactions, decreasing the temperature from room temperature to -30 °C has been shown to improve ee.[6]

  • Racemization Pathways: The chiral amine product can racemize under certain conditions, particularly if exposed to harsh pH or high temperatures. The mechanism often involves the reversible formation of an achiral imine intermediate.[9]

    • Action:

      • Maintain a neutral or slightly acidic pH during the reaction and especially during the aqueous work-up.

      • Avoid excessive heat during solvent evaporation and purification.

      • During purification by column chromatography, consider using neutralized silica gel or alumina, as standard silica gel can be acidic enough to cause racemization.[9]

Conceptual Basis of Enantioselective Catalysis

G sub Prochiral Imine Intermediate cat Chiral Catalyst sub->cat ts_R Transition State (R-Product) cat->ts_R Lower Energy Favored Pathway ts_S Transition State (S-Product) cat->ts_S Higher Energy Disfavored Pathway prod_R (R)-Amine (Desired) ts_R->prod_R prod_S (S)-Amine (Undesired) ts_S->prod_S

Sources

Technical Support Center: Troubleshooting Cyclopropylamine Degradation at High pH

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for cyclopropylamine stability. Cyclopropylamine moieties are ubiquitous in medicinal chemistry, appearing in numerous marketed drugs and clinical candidates due to their unique physicochemical properties and ability to conformationally bias molecules[1][2]. However, the inherent ring strain of the cyclopropane ring combined with the electron-donating potential of the amine can lead to severe stability liabilities under specific conditions.

This guide provides researchers, formulation scientists, and analytical chemists with field-proven insights, mechanistic explanations, and self-validating protocols to troubleshoot and mitigate the degradation of cyclopropylamines under high pH conditions.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q: Why does my cyclopropylamine-containing API degrade specifically under basic conditions? A: The degradation is fundamentally driven by the deprotonation of the amine coupled with the inherent ring strain of the cyclopropane moiety. Cyclopropane rings possess significant ring strain (approximately 27.5 kcal/mol) and exhibit high p-character in their C-C bonds. When the environmental pH exceeds the pKa of the cyclopropylamine (typically pH > 8.5), the amine becomes uncharged[3]. The free nitrogen lone pair acts as a strong electron donor, overlapping with the antibonding orbital of the adjacent C-C bond. This "electron push" facilitates the heterolytic cleavage of the ring to relieve the strain energy, leading to rapid and irreversible chemical degradation[3].

Q: What are the typical degradation products I should look for on LC-MS? A: You should monitor for mass shifts corresponding to ring-opened hydration products. Following the initial C-C bond cleavage, an iminium or enamine intermediate is formed. Under aqueous basic conditions, this intermediate is rapidly attacked by hydroxide or water, leading to hydrolytic degradation products such as linear alkyl amines, aldehydes, or cross-linked dimers[3][4]. Look for a mass addition of +18 Da (hydration) combined with potential fragmentation patterns indicative of a linear aliphatic chain rather than an intact cyclic moiety.

Q: Case Study: My formulated drug is failing accelerated stability testing at high pH. How do I fix this? A: The most effective strategy is microenvironmental pH modulation . A prime example from the literature is the clinical candidate GSK2879552, a lysine-specific demethylase inhibitor[3]. During development, it was discovered that the free base degraded completely in 0.1 M NaOH after just 2 hours at 80 °C[3]. The solution was not to alter the pharmacophore, but to formulate the API as a specific salt (napadisylate dihydrate)[3][4]. By carefully selecting a salt that maintains a saturated aqueous microenvironmental pH of < 5, the formulation ensures that the basic cyclopropylamine remains protonated in the solid state[3]. A protonated amine lacks the free lone pair required to initiate the ring-opening cascade, thereby stabilizing the drug product for long-term storage[3][4].

Mechanism A Protonated Cyclopropylamine (Stable at pH < pKa) B Deprotonated Amine (High pH > pKa) A->B Addition of Base (OH-) C Nitrogen Lone Pair Donation (Electron Push) B->C Spontaneous D C-C Bond Cleavage (Ring Strain Release) C->D Heterolytic Cleavage E Ring-Opened Intermediate (Iminium / Enamine) D->E Strain Relief F Hydrolytic Degradation Products (Aldehydes / Linear Amines) E->F H2O Nucleophilic Attack

Mechanistic pathway of cyclopropylamine ring-opening degradation under high pH conditions.

Quantitative Data Summary

The table below summarizes the kinetic degradation profile of a standard cyclopropylamine API (GSK2879552) and the quantitative impact of microenvironmental pH modulation[3][4].

API / Formulation StateStress ConditionTime / TempExtent of DegradationMechanistic PathwayMitigation Strategy
GSK2879552 (Free Base) 0.1 M NaOH (pH ~13)2 hours @ 80 °C100%Nucleophilic ring-opening via uncharged amineNone (Control)
GSK2879552 (Napadisylate) Saturated Aqueous (pH < 5)Long-term stabilityNegligibleProtonation of amine prevents lone-pair donationMicroenvironmental pH modulation

Experimental Protocol: Self-Validating Alkaline Forced Degradation

To accurately assess the vulnerability of your cyclopropylamine API, you must utilize a self-validating protocol. This methodology incorporates immediate acidic quenching to prevent artifactual degradation during autosampler queuing—a common pitfall that leads to false kinetic reporting.

Objective: Systematically evaluate the hydrolytic susceptibility of cyclopropylamine moieties under high pH conditions and validate microenvironmental stabilization strategies.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the API to a concentration of 1 mg/mL in a 50:50 Water:Acetonitrile co-solvent system.

    • Causality: The organic modifier ensures the API remains fully solvated when the pH is adjusted, preventing precipitation that would skew kinetic measurements.

  • Alkaline Stress Application: Add 0.1 M NaOH dropwise to the sample until the solution reaches a pH of 12–13 (well above the typical amine pKa of ~8.5).

  • Thermal Incubation: Seal the vials and incubate at 80 °C. Pull 100 µL aliquots at precise intervals: T=0, 30 min, 1 hr, and 2 hrs.

  • Immediate Quenching (Critical Step): Immediately transfer the pulled aliquots into pre-prepared vials containing 100 µL of 0.1 M HCl.

    • Causality: This instantly neutralizes the pH, protonating the amine and arresting the lone-pair-driven ring-opening mechanism. Failing to quench will result in continued degradation while the sample sits in the autosampler.

  • LC-MS/MS Analysis: Inject the quenched samples onto a reversed-phase C18 column using a mobile phase containing 0.1% Formic Acid.

    • Causality: The acidic mobile phase ensures the amine remains protonated during chromatography, providing sharp peak shapes and consistent ionization for mass spectrometry.

Workflow S1 Detect High pH Degradation (Accelerated Stability) S2 Identify Degradants (LC-MS/NMR) S1->S2 S3 Salt Selection Screen (Target: Low Solubility/Acidic) S2->S3 Formulate as Salt S4 Microenvironmental pH Modulation (Buffer Excipients) S2->S4 Add Acidic Excipients S5 Evaluate Solid-State Stability (pH < 5) S3->S5 S4->S5 S5->S3 Fail (Iterate) S6 Stable Drug Product Formulation S5->S6 Pass Criteria

Step-by-step troubleshooting workflow for stabilizing cyclopropylamines via pH modulation.

References

  • Campbell, J. M., Lee, M., Clawson, J., Kennedy-Gabb, S., & Leach, K. P. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. URL:[Link]

  • Bauer, M. R., Di Fruscia, P., Lucas, S. C. C., Michaelides, I. N., Nelson, J. E., Storer, R. I., & Whitehurst, B. C. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(3), 448-471. URL:[Link]

Sources

Technical Support Center: Optimizing Transition Metal-Catalyzed Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Transition Metal-Catalyzed Cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address specific experimental challenges you may encounter. Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower your research and development.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during transition metal-catalyzed cyclopropanation reactions. Each issue is presented in a question-and-answer format, providing potential causes and actionable troubleshooting steps.

Issue 1: Low or No Product Yield

Question: My cyclopropanation reaction is resulting in a low yield or no product at all. What are the likely causes and how can I fix it?

This is a multifaceted problem that can stem from several sources, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential culprits.

Potential Cause A: Inactive Catalyst
  • Expertise & Experience: Transition metal catalysts, particularly those involving rhodium and copper, can be sensitive to air and moisture, leading to deactivation.[1] The age and storage conditions of the catalyst are critical factors.

  • Troubleshooting Steps:

    • Verify Catalyst Source and Age: Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere.

    • Catalyst Activation: Some catalysts may require pre-activation. Consult the literature for specific activation procedures for your chosen catalyst.

    • Increase Catalyst Loading: For less reactive substrates, increasing the catalyst loading from a typical 1 mol% to 2-5 mol% can sometimes improve yields.[1][2] However, this should be a last resort due to cost and potential for increased side reactions.

Potential Cause B: Diazo Compound Instability or Impurity
  • Expertise & Experience: Diazo compounds, especially unstabilized ones like aryldiazomethanes, are notoriously unstable and can be explosive.[3][4] Their purity is paramount, as acidic impurities can accelerate decomposition.[1]

  • Troubleshooting Steps:

    • Check Purity: Ensure your diazo compound is free from acidic impurities. Purification via chromatography or recrystallization may be necessary.

    • Slow Addition: The concentration of the diazo compound in the reaction mixture should be kept low to minimize side reactions like dimerization.[1][3] The use of a syringe pump for slow addition over several hours is highly recommended.[1]

    • In Situ Generation: For highly unstable diazo compounds, consider methods for in situ generation from more stable precursors like tosylhydrazones.[3] This keeps the instantaneous concentration of the diazo species very low.

Potential Cause C: Poor Alkene Reactivity
  • Expertise & Experience: The electronic nature and steric hindrance of the alkene play a significant role. Electron-rich alkenes are generally more reactive in these cyclopropanations.[1] Conversely, electron-deficient or sterically hindered alkenes may react sluggishly.[1][5]

  • Troubleshooting Steps:

    • For Electron-Deficient Alkenes: Consider switching to a more reactive carbene source or a different catalytic system. Cobalt-based catalysts have shown promise with electron-deficient olefins.[1][6]

    • For Sterically Hindered Alkenes: Increasing the reaction temperature or extending the reaction time may be necessary.[1] A change in catalyst to one with less steric bulk around the active site could also be beneficial.

Potential Cause D: Inappropriate Reaction Conditions
  • Expertise & Experience: The choice of solvent and temperature can dramatically influence the reaction outcome. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are often preferred.[1]

  • Troubleshooting Steps:

    • Solvent Screen: If the standard solvent is not working, perform a screen of solvents with varying polarities.

    • Temperature Optimization: While many rhodium-catalyzed reactions proceed well at room temperature, some systems benefit from cooling to suppress side reactions, while others require heating to overcome activation barriers.[1]

A decision-making workflow for troubleshooting low yield is presented below:

LowYield_Troubleshooting start Low Yield? catalyst Is the catalyst active? start->catalyst diazo Is the diazo compound stable? catalyst->diazo Yes check_catalyst Check catalyst source/age. Activate catalyst. Increase loading. catalyst->check_catalyst No alkene Is the alkene reactive enough? diazo->alkene Yes check_diazo Use slow addition. Control temperature. Check purity. diazo->check_diazo No conditions Are reaction conditions optimal? alkene->conditions Yes check_alkene Use more reactive carbene. Change catalytic system. Increase temperature/time. alkene->check_alkene No check_conditions Screen solvents. Optimize temperature. conditions->check_conditions No improved Yield Improved check_catalyst->improved check_diazo->improved check_alkene->improved end Problem Solved improved->end

Caption: Troubleshooting workflow for low cyclopropanation yield.

Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: My reaction produces a mixture of cis and trans cyclopropanes, and I need to favor one over the other. How can I improve the diastereoselectivity?

Diastereoselectivity is primarily governed by steric interactions in the transition state. Therefore, modifying the steric environment of the catalyst and reactants is key.

Potential Cause A: Suboptimal Catalyst/Ligand System
  • Expertise & Experience: The steric and electronic properties of the ligands attached to the metal center are crucial in dictating the facial selectivity of the carbene transfer.[1] Bulky ligands often favor the formation of the trans cyclopropane to minimize steric clash.[1]

  • Troubleshooting Steps:

    • Ligand Modification: For rhodium-catalyzed reactions, switching from acetate ligands to bulkier carboxylate ligands can enhance trans selectivity.

    • Catalyst System Screening: Different transition metals can exhibit opposing diastereoselectivities. For instance, some cobalt porphyrin complexes can be tuned to favor either trans or cis products.[1][6]

Potential Cause B: Reaction Temperature is Too High
  • Expertise & Experience: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer, leading to a decrease in selectivity.

  • Troubleshooting Steps:

    • Lower the Temperature: Running the reaction at a lower temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1]

Potential Cause C: Nature of the Carbene Precursor
  • Expertise & Experience: The steric bulk of the substituents on the diazo compound can influence the approach of the alkene.

  • Troubleshooting Steps:

    • Bulky Carbene Precursors: Employing a bulkier ester group on a diazoacetate, for example, can increase the steric demand and favor the formation of the trans product.

Issue 3: Low Enantioselectivity (in Asymmetric Cyclopropanation)

Question: I am performing an asymmetric cyclopropanation, but the enantiomeric excess (ee) is low. What factors influence enantioselectivity and how can I improve it?

Achieving high enantioselectivity requires a well-matched combination of a chiral catalyst, substrate, and reaction conditions.

Potential Cause A: Suboptimal Chiral Ligand
  • Expertise & Experience: The choice of the chiral ligand is the most critical factor for high enantioselectivity.[1] The ligand creates a chiral environment around the metal center, directing the approach of the alkene to one face of the metal carbene.

  • Troubleshooting Steps:

    • Ligand Screening: It is often necessary to screen a variety of chiral ligands with different electronic and steric properties. Common ligand classes include bis(oxazoline) (BOX) for copper catalysis and chiral dirhodium carboxylates for rhodium catalysis.[1][7]

    • Substrate-Catalyst Matching: Not all chiral catalysts are universally effective. The optimal catalyst is often substrate-dependent.[1][7]

Potential Cause B: Inappropriate Reaction Conditions
  • Expertise & Experience: Temperature and solvent can have a significant impact on the enantiomeric excess. Lower temperatures generally lead to higher ee's by increasing the energy difference between the diastereomeric transition states.[1]

  • Troubleshooting Steps:

    • Temperature Optimization: Systematically lower the reaction temperature. Reactions are often run at 0 °C, -20 °C, or even -78 °C.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity. A solvent screen is recommended.

ParameterGeneral Effect on SelectivityRecommended Action
Temperature Lower temperature generally increases both diastereoselectivity and enantioselectivity.Optimize by running the reaction at progressively lower temperatures (e.g., RT, 0 °C, -20 °C).
Solvent Can influence transition state geometry. Non-coordinating solvents are often preferred.Screen a range of solvents with varying polarities (e.g., DCM, toluene, hexane).
Catalyst Loading Primarily affects reaction rate and yield, but very low loadings can sometimes impact selectivity.Start with 1 mol% and adjust as needed. For very reactive systems, loadings can be as low as 0.001 mol%.[2]
Diazo Addition Rate Slow addition is crucial to minimize side reactions that consume the carbene precursor.Use a syringe pump over 4-8 hours.[1]

Table 1: Summary of Reaction Parameter Optimization for Selectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with diazo compounds?

A1: Diazo compounds, particularly those that are not electronically stabilized, are toxic and potentially explosive.[4][8] They can be sensitive to heat, light, and acid.[8][9] Always handle them in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid using glassware with sharp edges or scratches, which can initiate decomposition.[10] It is best to prepare them in solution and use them immediately. Never store large quantities, and if storage is necessary, do so in a freezer below -20°C for a short period.[10][11]

Q2: How do I choose the right transition metal catalyst for my reaction?

A2: The choice of catalyst depends on several factors, including the nature of the alkene and the diazo compound, as well as the desired stereoselectivity.

  • Rhodium(II) carboxylates , such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly effective and versatile catalysts for a wide range of olefins.[12]

  • Copper(I) complexes with chiral ligands like bis(oxazolines) (BOX) are commonly used for enantioselective cyclopropanations.

  • Iron and Cobalt porphyrin complexes have emerged as powerful catalysts, particularly for electron-deficient alkenes and for achieving high stereoselectivity.[6][13]

  • For simple, non-stereoselective cyclopropanations with diiodomethane, the Simmons-Smith reaction using a zinc-copper couple is a classic and effective method.[5][14]

Q3: My reaction is producing significant amounts of carbene dimer (e.g., diethyl fumarate and maleate from ethyl diazoacetate). How can I prevent this?

A3: Carbene dimerization is a common side reaction that occurs when the concentration of the metal carbene intermediate is too high.[3][15] The most effective way to suppress this is to maintain a very low concentration of the diazo compound throughout the reaction. This is achieved by the slow addition of the diazo compound solution using a syringe pump over a period of several hours.[1]

Q4: Can I run a cyclopropanation reaction in an aqueous medium?

A4: Surprisingly, yes. While traditionally performed under anhydrous conditions to avoid O-H insertion side reactions, it has been shown that cyclopropanation can proceed with high efficiency in water.[16] This is often achieved using hydrophobic catalysts and non-water-soluble alkenes. The reaction is believed to occur in micelles or beads of the alkene/catalyst, where the concentration of water is low.[16]

Q5: How do I purify my cyclopropane product?

A5: The most common method for purifying cyclopropane products is flash column chromatography on silica gel.[1][17] This is effective for removing the transition metal catalyst and any polar side products. Distillation can be an option for volatile cyclopropanes.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation with Ethyl Diazoacetate (EDA)

Caution: Diazo compounds are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.[17]

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 mmol) and a suitable anhydrous solvent (e.g., dichloromethane, 5 mL).[1]

  • Add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol, 1 mol%).[1]

  • In a separate flask, prepare a solution of ethyl diazoacetate (EDA, 1.2 mmol) in the same solvent (5 mL).[1]

  • Using a syringe pump, add the EDA solution to the stirred reaction mixture over a period of 4-8 hours at the desired temperature (typically room temperature).[1]

  • After the addition is complete, continue stirring the reaction for an additional 1-2 hours or until analysis by TLC or GC-MS indicates the complete consumption of the starting material.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1][17]

Protocol_Workflow A 1. Prepare Alkene & Catalyst Solution (Inert Atmosphere) C 3. Slow Addition of EDA (Syringe Pump, 4-8h) A->C B 2. Prepare EDA Solution B->C D 4. Monitor Reaction Progress (TLC/GC-MS) C->D E 5. Work-up (Concentrate) D->E F 6. Purification (Column Chromatography) E->F G Final Product F->G Mechanism cluster_0 Catalytic Cycle Rh2L4 [Rh₂(L)₄] Carbene L₄Rh=CR₂ Rh2L4->Carbene + Diazo Carbene->Rh2L4 + Alkene, - Product Alkene Alkene Product Cyclopropane Diazo N₂=CR₂ N2 N₂

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

This simplified view highlights the key species involved. The stereochemical outcome of the reaction is determined during the carbene transfer step, where the geometry of approach between the alkene and the metal carbene is influenced by the steric and electronic properties of the catalyst's ligands, the carbene substituents, and the alkene substituents. [12]

References

  • Metal-catalyzed cyclopropanations - Wikipedia. Available at: [Link]

  • MSDS Diazo 1 51 042209. Available at: [Link]

  • Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols - Chemical Communications (RSC Publishing). Available at: [Link]

  • Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines | Organic Letters - ACS Publications. Available at: [Link]

  • Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides - PMC. Available at: [Link]

  • Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications | Journal of the American Chemical Society. Available at: [Link]

  • Theoretical Studies on the Mechanism, Enantioselectivity, and Axial Ligand Effect of a Ru(salen)-Catalyzed Asymmetric Cyclopropanation Reaction. Available at: [Link]

  • Activation of cyclopropanes by transition metals - Wikipedia. Available at: [Link]

  • Material Safety Data Sheet - Diazo Red RC - Cole-Parmer. Available at: [Link]

  • Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes - PMC. Available at: [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Available at: [Link]

  • A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization - PMC. Available at: [Link]

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings. - NSF PAR. Available at: [Link]

  • Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution - PMC. Available at: [Link]

  • Enantioselective Cyclopropanation of Allylic Alcohols. The Effect of Zinc Iodide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diazo compounds: synthesis, carbene generation and reactivity - RSC Publishing. Available at: [Link]

  • Phenyldiazomethane SOP.pdf - MSU chemistry - Michigan State University. Available at: [Link]

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC. Available at: [Link]

  • Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC. Available at: [Link]

  • Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening | Organic Letters - ACS Publications. Available at: [Link]

  • eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes - PMC. Available at: [Link]

  • Diazomethane | Division of Research Safety - University of Illinois. Available at: [Link]

  • Diazo Chemistry - Baran Lab. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Available at: [Link]

  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC - NIH. Available at: [Link]

  • Catalytic Cyclopropanation with Iron(II) Complexes - Iowa State University Digital Repository. Available at: [Link]

  • cyclopropanecarboxaldehyde - Organic Syntheses Procedure. Available at: [Link]

  • Cyclopropanation of Alkenes - Master Organic Chemistry. Available at: [Link]

  • Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent | Organic Letters - ACS Publications. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • Stereoselective Cyclopropanation Reactions - Docentes FCT NOVA. Available at: [Link]

  • Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and ... - PMC. Available at: [Link]

Sources

Technical Support Center: Resolving HPLC Peak Tailing for (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic challenges with primary amines. Below, you will find an in-depth mechanistic breakdown, self-validating troubleshooting protocols, and optimized methodologies to resolve peak tailing for (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine.

Section 1: Mechanistic FAQs (Understanding the "Why")

Q: Why does (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine exhibit severe peak tailing on standard C18 columns? A: The analyte is a chiral primary amine. Based on its structural similarity to benzylamine, the primary amine group has a pKa of approximately 9.33[1]. In typical reversed-phase HPLC mobile phases (pH 3.0–7.0), this amine is >99% protonated, carrying a positive charge (R-NH₃⁺). Concurrently, traditional silica-based stationary phases contain residual silanol groups (Si-OH). Free silanols are highly acidic, with pKa values ranging from 3.5 to 4.5[2]. At a mobile phase pH above 4.0, these silanols deprotonate to form negatively charged silanoxide ions (Si-O⁻). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary ion-exchange retention mechanism[3]. Because this ion-exchange desorption is kinetically slower than standard hydrophobic partitioning, the analyte molecules "stick" to the column, resulting in an elongated trailing edge, or peak tailing[4].

Q: How can I definitively determine if the tailing is caused by these chemical interactions or a physical system issue (e.g., dead volume)? A: You must isolate the variables using a self-validating test. Inject a neutral reference compound, such as toluene or uracil, under the exact same method conditions. Neutral compounds cannot undergo acid-base ion-exchange interactions[5]. If the neutral compound exhibits a symmetrical peak (Asymmetry factor As​≤1.2 ), the physical flow path is intact, and the tailing of your amine is purely a chemical issue. If the neutral compound also tails, you have a physical problem, such as a void in the column bed, improper PEEK tubing fittings, or excessive extra-column volume[5].

Q: Should I use Triethylamine (TEA) or Trifluoroacetic Acid (TFA) to resolve this chemical tailing? A: Both are effective but operate via completely different causal mechanisms. TEA is a competing base (amine modifier). When added to the mobile phase, TEA aggressively binds to the active silanol sites, physically blocking your primary amine from interacting with them[6]. TFA, on the other hand, is a strong acid and an ion-pairing reagent. Adding 0.1% TFA lowers the mobile phase pH to ~2.0, which forces the silanols back into their neutral, protonated state (Si-OH), eliminating the electrostatic attraction[3]. Furthermore, the trifluoroacetate counter-ion forms a neutral, hydrophobic ion pair with your protonated amine, enhancing its predictable retention on the C18 phase[6]. For stubborn primary amines, a combination of both is often the most robust solution.

Section 2: Logical Workflows & Mechanisms

TroubleshootingWorkflow Start Observe Peak Tailing for Primary Amine CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral IsNeutralTailing Does Neutral Marker Tail? CheckNeutral->IsNeutralTailing PhysicalIssue Physical Issue: Check Fittings, Tubing, or Column Bed IsNeutralTailing->PhysicalIssue Yes (As > 1.2) ChemicalIssue Chemical Issue: Secondary Silanol Interactions IsNeutralTailing->ChemicalIssue No (As < 1.2) FixpH Adjust pH < 3.0 (Protonate Silanols) ChemicalIssue->FixpH AddModifier Add TEA/TFA (Block Silanols) ChemicalIssue->AddModifier

Caption: Logical workflow for diagnosing and resolving HPLC peak tailing.

Mechanism Amine Protonated Amine (R-NH3+) pKa ~9.3 Interaction Ion-Exchange Interaction (Peak Tailing) Amine->Interaction Silanol Ionized Silanol (Si-O-) pKa ~3.5-4.5 Silanol->Interaction LowPH Low pH (<3.0) Neutralizes Silanols (Si-OH) Interaction->LowPH Resolved by Modifier TEA Addition Competes for Silanol Sites Interaction->Modifier Resolved by

Caption: Mechanism of secondary silanol interactions and chemical resolutions.

Section 3: Step-by-Step Experimental Protocols

Protocol: Self-Validating System Suitability & Mobile Phase Optimization

Objective: To systematically identify the root cause of peak tailing and implement a chemically sound resolution for (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine.

Phase 1: The "Physics" Check (System Baseline Assessment)

  • Preparation: Prepare a 50 µg/mL solution of Toluene (neutral retention marker) and Uracil (dead volume marker, t0​ ) in the initial mobile phase.

  • Execution: Inject 5 µL of the mixture onto the HPLC system using the current method conditions.

  • Data Analysis: Calculate the Asymmetry factor ( As​ ) for Toluene at 10% peak height.

    • Causality Check: If As​>1.2 , the tailing is system-related. Stop chemical optimization. Replace the column frit, check for void volumes, and ensure all PEEK tubing is seated flush in the fittings[5].

    • If As​≤1.2 , proceed to Phase 2.

Phase 2: The "Chemistry" Check (Analyte Assessment)

  • Preparation: Prepare a 50 µg/mL solution of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine.

  • Execution: Inject 5 µL of the analyte.

  • Data Analysis: Calculate the As​ for the analyte. If As​>1.5 while Toluene was ≤1.2 , secondary silanol interactions are confirmed[3].

Phase 3: The "Resolution" (Mobile Phase Intervention)

  • Preparation: Modify the aqueous portion of your mobile phase to contain 0.1% v/v Trifluoroacetic acid (TFA) and 0.1% v/v Triethylamine (TEA). Crucial Step: Add TEA first, mix thoroughly, then add TFA. This prevents localized precipitation and ensures the final pH is buffered to ~2.5.

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase to ensure complete protonation of the silica surface and saturation of active sites by TEA[6].

  • Validation: Re-inject the analyte. The As​ should now approach 1.0–1.2, validating the suppression of the ion-exchange mechanism.

Section 4: Quantitative Data & Method Parameters

Table 1: Physicochemical Profile & Chromatographic Implications

ParameterValueChromatographic Implication
Analyte pKa ~9.33[1]Highly basic; remains protonated ( >99% ) at standard HPLC pH (2.0 - 7.0).
Silanol pKa 3.5 - 4.5[2]Ionizes to Si-O⁻ at pH > 4.0, creating strong ion-exchange sites.
Target Mobile Phase pH < 3.0Required to fully protonate and neutralize residual silanols.
Acceptable Asymmetry ( As​ ) 1.0 - 1.2[3]Indicates successful suppression of secondary interactions.

Table 2: Comparison of Mobile Phase Additives for Primary Amines

AdditiveMechanism of ActionProsCons
Trifluoroacetic Acid (TFA) Lowers pH to < 2.5; acts as a hydrophobic ion-pairing agent[6].Excellent peak shape; volatile (LC-MS compatible).Can cause ion suppression in MS; strong retention on column.
Triethylamine (TEA) Competes with the analyte for active silanol sites[6].Highly effective for older Type-A silica columns.Not LC-MS compatible; requires extensive column washing.
Phosphoric Acid Lowers pH to < 2.5; provides high buffering capacity.UV transparent at low wavelengths (<210 nm).Non-volatile (strictly forbidden for LC-MS).

References[5] Title: HPLC Peak Tailing | Source: Axion Labs | URL:https://axionlabs.com/hplc-peak-tailing/[2] Title: How to Reduce Peak Tailing in HPLC? | Source: Phenomenex | URL:https://www.phenomenex.com/blog/how-to-reduce-peak-tailing-in-hplc[3] Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL:https://www.elementlabsolutions.com/peak-tailing-in-hplc/[6] Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns | Source: PMC (NIH) | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230521/[4] Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech | URL:https://www.chromtech.com/what-causes-peak-tailing-in-hplc[1] Title: Benzylamine | Source: PubChem (NIH) | URL:https://pubchem.ncbi.nlm.nih.gov/compound/7504

Sources

Technical Support Center: Enhancing the Stability of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the stability of this compound in solution. As a primary amine with a complex structure, its stability can be influenced by various factors.[1][2] This resource offers a synthesis of technical knowledge and field-proven insights to help you navigate potential challenges in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine.

Q1: What are the primary degradation pathways for this compound in solution?

A1: Primary amines like (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine are susceptible to several degradation pathways in solution, with oxidation being a major concern.[3][4][5][6] The lone pair of electrons on the nitrogen atom makes it vulnerable to attack by oxidizing agents.[7] Key degradation pathways include:

  • Oxidation: This is often the most significant pathway. The primary amine can be oxidized to form N-oxides or hydroxylamines.[3][4][6] Further degradation can lead to the cleavage of the carbon-nitrogen bond, resulting in the formation of aldehydes, ketones, and carboxylic acids.[3] The presence of transition metal ions can catalyze these oxidative reactions.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[6] While the carbon-fluorine bond is strong, the overall molecule's photosensitivity should be evaluated.[8] Fluoro-substituted aromatic compounds can undergo complex photochemical reactions.[9]

  • pH-mediated Degradation: The stability of amines is often pH-dependent.[3][10][11] At low pH, the amine group is protonated, which can protect it from oxidation.[12] However, extreme pH conditions (highly acidic or basic) can catalyze hydrolysis or other degradation reactions.[5][6][13]

  • Reaction with Excipients: Impurities in excipients, such as peroxides, can initiate oxidative degradation.[3] Additionally, certain excipients may directly react with the amine functionality.

Q2: How does the chemical structure of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine influence its stability?

A2: The structure contains several features that impact its stability:

  • Primary Amine: As discussed, this is the most reactive site and is prone to oxidation.[3][4][6]

  • Fluorinated Phenyl Ring: The fluorine substituent can influence the electron density of the aromatic ring and, consequently, its susceptibility to oxidative and photolytic degradation.[8][14] The carbon-fluorine bond itself is very strong and generally resistant to cleavage.[8][15]

  • Cyclopropyl Group: While generally stable, the strained ring system could potentially influence the reactivity of the adjacent methanamine group. Some cyclopropane derivatives can undergo degradation, though this is context-dependent.[16]

Q3: What are the initial signs of degradation I should look for?

A3: Initial signs of degradation can be subtle. It is crucial to employ sensitive analytical techniques. Look for:

  • Appearance of new peaks in chromatograms: High-Performance Liquid Chromatography (HPLC) is a primary tool for monitoring stability.[17][18][19] The appearance of new, smaller peaks alongside the main compound peak is a clear indicator of degradation.

  • Changes in solution color or clarity: The formation of colored byproducts can sometimes occur, although this is not always the case.

  • Decrease in the main compound's peak area/height: A quantifiable decrease in the concentration of the parent compound over time is a direct measure of degradation.

  • Changes in pH: Some degradation pathways can produce acidic or basic byproducts, leading to a shift in the solution's pH.

Part 2: Troubleshooting Guides

This section provides a structured approach to identifying and resolving stability issues.

Issue 1: Rapid Loss of Compound Purity in Solution

Symptoms:

  • A significant decrease in the parent peak area in HPLC analysis over a short period (hours to days).

  • Formation of multiple new impurity peaks.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action Scientific Rationale
Oxidative Degradation 1. Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon.[3]Displacing oxygen from the solution and headspace minimizes contact with the primary driver of oxidation.[20]
2. Add Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), ascorbic acid, or methionine into the formulation.Antioxidants act as sacrificial agents, reacting with oxidative species before they can degrade the active compound.[3][20]
3. Use Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation.EDTA sequesters trace metal ions that can catalyze oxidative reactions.[3]
Photodegradation 1. Protect from Light: Use amber vials or wrap containers in aluminum foil during experiments and storage.This prevents exposure to UV and visible light, which can provide the energy to initiate photochemical degradation.[6]
2. Conduct Photostability Studies: Expose the solution to controlled light conditions (as per ICH Q1B guidelines) to confirm light sensitivity.A systematic study will definitively determine if light is a significant degradation factor.[4][6]
Inappropriate pH 1. pH Adjustment & Buffering: Adjust the pH of the solution to a slightly acidic range (e.g., pH 3-5) using a suitable buffer system.[21]Protonating the primary amine can increase its stability against oxidation.[3] Buffers help maintain a stable pH environment.[11]
2. pH Stability Profile: Conduct a study across a range of pH values (e.g., pH 2 to 8) to identify the optimal pH for stability.This empirical approach will pinpoint the pH at which the degradation rate is lowest.[11][22]
Issue 2: Inconsistent Stability Results Between Batches

Symptoms:

  • Significant variation in degradation rates for different preparations of the same solution.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Action Scientific Rationale
Solvent/Excipient Impurities 1. Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC grade or equivalent).Lower-grade solvents may contain impurities like peroxides that can initiate degradation.[3]
2. Test Excipient Compatibility: Perform compatibility studies with all excipients to ensure they do not promote degradation.Some excipients may contain reactive functional groups or impurities that interact with the amine.
Inconsistent Experimental Conditions 1. Standardize Procedures: Ensure consistent procedures for solution preparation, including the order of addition of components and mixing times.Variations in preparation can lead to differences in dissolved oxygen levels or localized pH changes.
2. Control Temperature: Maintain a consistent and controlled temperature for storage and handling.Degradation reactions are often temperature-dependent; higher temperatures accelerate degradation.[3][23]

Part 3: Experimental Protocols & Methodologies

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[4][6][24]

Objective: To investigate the degradation of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine under various stress conditions.

Materials:

  • (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity buffers (e.g., acetate, phosphate)

  • Class A volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light.[3]

    • Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60°C) in the dark.

    • Photodegradation: Expose the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Neutralize the acid and base samples if necessary, then dilute all samples to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks and the decrease in the parent compound peak. Aim for 5-20% degradation to ensure significant degradation products are formed without complete loss of the parent compound.[3]

Analytical Method for Stability Assessment

A robust analytical method is crucial for accurate stability assessment.[17][18][19]

  • Technique: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is recommended. GC-MS can also be used for identifying volatile degradation products.[17]

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance. MS detection provides valuable information on the mass of degradation products, aiding in their identification.

  • Method Validation: The analytical method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."

Part 4: Visualization of Concepts

Workflow for Stability Enhancement

Stability_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_optimization Optimization Strategies cluster_validation Validation A Observe Instability (e.g., Purity Loss in HPLC) B Conduct Forced Degradation Study A->B Initiate Investigation C Identify Degradation Pathways (Oxidation, pH, Light, Temperature) B->C Analyze Results D pH Optimization (Buffer Selection) C->D Develop Strategies E Inert Atmosphere (N2 or Ar Purge) C->E Develop Strategies F Add Stabilizers (Antioxidants, Chelators) C->F Develop Strategies G Light Protection (Amber Vials) C->G Develop Strategies H Long-Term Stability Study under Optimized Conditions D->H Implement Solutions E->H Implement Solutions F->H Implement Solutions G->H Implement Solutions I Confirm Stability with Validated Analytical Method H->I Verify Effectiveness

Caption: A systematic workflow for identifying and resolving stability issues of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine in solution.

Key Factors Influencing Amine Stability

Amine_Stability_Factors cluster_compound Compound Properties cluster_factors Influencing Factors Compound (R)-cyclopropyl(5-fluoro-2- methylphenyl)methanamine Stability pH pH / Buffers pH->Compound Oxygen Oxygen / Atmosphere Oxygen->Compound Light Light Exposure Light->Compound Temp Temperature Temp->Compound Metals Metal Ions Metals->Compound Excipients Excipient Purity Excipients->Compound

Caption: A diagram illustrating the key environmental and formulation factors that can impact the stability of the primary amine compound in solution.

References

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds - Benchchem.
  • Thermal And Oxidative Degradation Pathways In Solid Amine Sorbents - Patsnap Eureka.
  • Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University.
  • Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO.
  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability | The Journal of Physical Chemistry C - ACS Publications. Available from: [Link]

  • Atmospheric Degradation of Amines (ADA) | NILU.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Degradation studies of amines and alkanolamines during sour gas treatment process - SciSpace. Available from: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. Available from: [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. Available from: [Link]

  • What is the influence of the pH on imine formation in a water solution? - ResearchGate. Available from: [Link]

  • Excipient Selection for Protein Stabilization - Pharmaceutical Technology. Available from: [Link]

  • Stabilizer Excipients - American Pharmaceutical Review. Available from: [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines.
  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. Available from: [Link]

  • Amines Dr. Ayad Kareem Department of Pharmaceutical Chemistry, Collage of Pharmacy Al-Mustansiriyah University (2017-2018). Na. Available from: [Link]

  • The Effects of pH and Excipients on Exenatide Stability in Solution - MDPI. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC. Available from: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. Available from: [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC. Available from: [Link]

  • Photochemical reactions of fluoro-substituted ketones with amines, tetraphenylborates, and organometals: an electron spin resonance study - ResearchGate. Available from: [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC. Available from: [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed. Available from: [Link]

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides | Environmental Science & Technology - ACS Publications. Available from: [Link]

  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - NIH. Available from: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. Available from: [Link]

  • Degradation of RPA 202248 [U-14C-phenyl]alpha(-(cyclopropylcarbonyl)-2-(methylsulfonyl)-beta-oxo-4-(trifluromethyl)benzenepropanenitrile), the primary degradation product of isoxaflutole, in an outdoor aquatic microcosm system - PubMed. Available from: [Link]

  • 9-{[3-Fluoro-2-(hydroxymethyl)cyclopropylidene]methyl}adenines and guanines. Synthesis and Antiviral Activity of All Stereoisomers1 - PMC. Available from: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI. Available from: [Link]

  • Degradation pathways of Perfluoro-2-methyl-3-ethylpentane under stress conditions - Benchchem.
  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed. Available from: [Link]

Sources

Side-product identification in the synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists troubleshooting the asymmetric synthesis of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine .

Because this chiral amine is highly sterically hindered and contains an acid-sensitive cyclopropyl moiety, standard reductive amination protocols often fail. The industry-standard approach utilizes the Ellman sulfinamide chiral auxiliary to establish the stereocenter. Below is a comprehensive diagnostic guide to identifying, understanding, and eliminating side products during this specific workflow.

Pathway Visualization & Side-Product Divergence

The following workflow maps the critical path of the Ellman synthesis, highlighting where specific mechanistic failures lead to the most common side products.

G Ketone Ketone Intermediate (Sterically Hindered) Condensation Ti(OEt)4 + (R)-t-Bu-Sulfinamide Water Scavenging Ketone->Condensation Imine Sulfinyl Imine (E/Z Mixture) Reduction Hydride Reduction (L-Selectride / -78°C) Imine->Reduction Sulfinamide_RR (R,R)-Sulfinamide (Target Diastereomer) Deprotection Anhydrous HCl / MeOH (0°C to RT) Sulfinamide_RR->Deprotection Sulfinamide_RS (R,S)-Sulfinamide (Epimer Side Product) Amine (R)-Amine HCl (Final API) RingOpen 3-Chloropropyl Side Product Condensation->Imine Stalled if Ti(OEt)4 is degraded Reduction->Sulfinamide_RR Chelation Control (High d.r.) Reduction->Sulfinamide_RS Open Transition State (Low d.r.) Deprotection->Amine Mild Conditions Deprotection->RingOpen Aqueous HCl / Heat (Ring Cleavage)

Figure 1: Ellman sulfinamide workflow and side-product divergence pathways.

Troubleshooting & FAQs

Q1: Why am I seeing a high percentage of the (S)-diastereomer (epimerization) during the reduction step?

Causality: The stereochemical outcome of the sulfinyl imine reduction is entirely dictated by the transition state conformation. If you are using standard NaBH4​ in polar protic solvents (like Methanol), the reaction proceeds via an open, non-chelating transition state, leading to poor facial selectivity and a high yield of the unwanted (R,S)-epimer. Solution: Switch to a bulky, coordinating hydride source such as L-Selectride or a Zirconocene hydride (1). These reagents coordinate both the sulfinyl oxygen and the imine nitrogen, locking the molecule into a rigid, six-membered chair-like transition state. Hydride delivery is then forced exclusively from the less sterically hindered face, pushing the diastereomeric ratio (d.r.) above 98:2.

Q2: I am detecting a side product with the exact same mass as my sulfinamide intermediate during workup. What is it?

Causality: You are likely observing 2. The nitrogen in a sulfinamide is nucleophilic, and the S=O bond is electrophilic. If your reduction quench is too acidic (e.g., prolonged exposure to concentrated NH4​Cl or HCl during extraction), the sulfinamide can undergo transulfinamidation or rearrange into a sulfoxide isomer. Solution: Ensure your reduction workup is strictly pH-controlled. Quench with saturated aqueous NaHCO3​ or use Rochelle's salt if breaking up aluminum-based emulsions, keeping the aqueous layer neutral-to-basic until you are ready for the final deprotection step.

Q3: During the final HCl deprotection, my yield drops, and LC-MS shows a +36 Da mass shift. How do I prevent this?

Causality: You are cleaving the cyclopropyl ring. Cyclopropyl groups adjacent to a carbinyl or amine center are highly susceptible to acid-catalyzed ring opening via a protonated cyclopropane or homoallylic carbocation intermediate. If you use concentrated aqueous HCl at elevated temperatures, the abundant hydronium ions protonate the ring, and the nucleophilic chloride ion attacks, yielding a linear 3-chloropropyl side product. Cyclopropylamines are notoriously 3. Solution: Exclude water entirely. Utilize anhydrous 4M HCl in 1,4-dioxane or methanolic HCl at 0∘C .

Q4: My imine condensation stalls at 70% conversion. How can I drive it to completion?

Causality: The starting ketone—cyclopropyl(5-fluoro-2-methylphenyl)methanone—is highly sterically hindered by both the cyclopropyl ring and the ortho-methyl group on the phenyl ring. Furthermore,4 ( Ti(OEt)4​ ) acts as both a Lewis acid and a water scavenger. If your Ti(OEt)4​ is old, it has likely partially hydrolyzed to TiO2​ , losing its thermodynamic driving force. Solution: Use fresh, unopened Ti(OEt)4​ , increase the equivalents to 2.0, and push the reaction temperature to 75∘C in 2-MeTHF.

Quantitative Reagent Analysis: Reduction Optimization

The table below summarizes the causality between reducing agent selection and diastereomeric outcomes for sterically hindered sulfinyl imines.

Reducing AgentSolventTemp (°C)Transition State Modeld.r. (R,R : R,S)Yield (%)Primary Side Product
NaBH4​ MeOH-50Open (Non-chelating)85:1590(R,S)-Epimer
L-Selectride THF-78Cyclic (Chelating)98:288Trace over-reduction
DIBAL-H THF-78Cyclic (Chelating)99:185Desulfinylated amine
Cp2​ZrHCl DCMRTCyclic Half-Chair>99:177None observed

Self-Validating Experimental Protocols

Protocol A: Sterically Hindered Imine Condensation
  • Charge: To a dry, argon-purged reactor, add cyclopropyl(5-fluoro-2-methylphenyl)methanone (1.0 eq) and (R)-tert-butanesulfinamide (1.5 eq) in anhydrous 2-MeTHF (10 volumes).

  • Activation: Add fresh Ti(OEt)4​ (2.0 eq) dropwise at room temperature.

    • Validation Check: The solution must remain clear. Immediate cloudiness indicates critical water contamination in your solvent.

  • Heating: Heat the mixture to 75∘C for 18 hours.

    • Validation Check: Analyze via HPLC. Proceed only when ketone AUC is <2%.

  • Quench: Cool to room temperature. Vigorously stir while adding an equal volume of saturated aqueous NaCl .

    • Validation Check: A thick, white precipitate of TiO2​ will immediately form, confirming the successful hydrolysis of the titanium reagent. Filter the suspension through a pad of Celite and extract the filtrate with EtOAc.

Protocol B: Diastereoselective Hydride Reduction
  • Preparation: Dissolve the purified sulfinyl imine in anhydrous THF (10 volumes) and cool to −78∘C under argon.

  • Reduction: Add L-Selectride (1.0 M in THF, 1.5 eq) dropwise via syringe pump, maintaining the internal temperature strictly below −70∘C .

  • Monitoring: Stir for 2 hours at −78∘C .

    • Validation Check: LC-MS must show the desired mass [M+H]+ with >98% d.r. and complete absence of the imine starting material.

  • Quench: Quench the reaction while still at −78∘C by adding saturated aqueous NH4​Cl . Warm to room temperature, extract with EtOAc, and wash with saturated NaHCO3​ to prevent acid-catalyzed crossover.

Protocol C: Anhydrous Deprotection (Ring-Preservation)
  • Preparation: Dissolve the purified (R,R)-sulfinamide in anhydrous MeOH (5 volumes) and cool to 0∘C .

  • Acidification: Add 4M HCl in 1,4-dioxane (3.0 eq) dropwise.

    • Validation Check: Ensure no aqueous reagents are present. The absence of water prevents the formation of highly solvated hydronium ions that trigger cyclopropyl ring cleavage.

  • Deprotection: Stir at 0∘C to room temperature for 1 hour.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active sulfinamide.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude solid with MTBE to afford the pure (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride salt as a white crystalline solid.

References

  • From Chiral Resolution to Diastereoselective Ellman Chemistry to Biocatalysis: Route Evolution for the Efficient Synthesis of the Tetrahydrobenzoazepine Core of BTK Inhibitor BIIB091 Organic Process Research & Development - ACS Publications4

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program PMC - National Institutes of Health1

  • Sulfinamide Crossover Reaction The Journal of Organic Chemistry - ACS Publications 2

  • The Development of Scalable and Efficient Methods for the Preparation of Dicyclopropylamine HCl Salt Organic Process Research & Development - ACS Publications 3

Sources

Technical Support Center: Refinement of Crystallization Methods for X-ray Quality Crystals

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the refinement of crystallization methods. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for obtaining high-quality crystals suitable for X-ray diffraction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven experience.

Section 1: Troubleshooting Guide - From Clear Drops to Diffraction-Ready Crystals

This guide is structured to address common issues encountered during crystallization experiments, providing explanations for the underlying causes and actionable solutions.

My drops are consistently clear.

A majority of clear drops in a crystallization screen typically indicates that the protein concentration is too low or the precipitant concentration is insufficient to induce supersaturation.[1]

  • Scientific Rationale: Crystallization occurs when a protein solution becomes supersaturated, meaning the concentration of the protein exceeds its solubility limit under the given conditions. If the solution remains undersaturated or in the metastable zone, nucleation and crystal growth will not occur.

  • Troubleshooting Steps:

    • Increase Protein Concentration: The optimal starting protein concentration is protein-specific and must be determined empirically.[1] As a general guideline, if your initial screening was at 5-10 mg/mL, consider concentrating the protein further.

    • Increase Precipitant Concentration: The precipitant's role is to reduce the protein's solubility.[2] Systematically increase the precipitant concentration in your optimization screen.

    • Evaluate pH: Ensure the buffer pH is appropriate for your protein. A protein's solubility is often lowest near its isoelectric point (pI). Screening a range of pH values can be beneficial.[3]

    • Consider a Different Crystallization Method: If vapor diffusion isn't yielding results, consider methods like batch or microbatch crystallization, which can sometimes be more effective for certain proteins.[4]

I'm getting amorphous precipitate instead of crystals.

The formation of a brown, amorphous precipitate often suggests that the protein concentration is too high, the protein is unstable, or it is prone to aggregation.[1]

  • Scientific Rationale: Rapidly reaching a high level of supersaturation can lead to uncontrolled, disordered aggregation rather than the ordered arrangement required for crystal lattice formation. Protein instability under the screened conditions can also lead to denaturation and precipitation.

  • Troubleshooting Steps:

    • Decrease Protein Concentration: If you observe heavy precipitation, reducing the protein concentration is a primary troubleshooting step.[1]

    • Optimize Precipitant Concentration: A high precipitant concentration can "crash out" the protein. Try a finer screen with lower precipitant concentrations.

    • Assess Protein Purity and Homogeneity: Impurities and protein aggregates can interfere with crystal formation.[5] Ensure your protein is highly pure (>95%) and monodisperse using techniques like dynamic light scattering (DLS).[5]

    • Buffer Optimization: The composition of the buffer can significantly impact protein stability. Screen different buffers, pH levels, and salt concentrations.[6] Additives like reducing agents or osmolytes (e.g., glucose, sucrose) can also improve stability.[1]

    • Temperature Variation: Temperature affects protein solubility and stability.[3] Try setting up screens at different temperatures (e.g., 4°C and 20°C).

I have crystals, but they are too small, clustered, or poorly formed.

The appearance of many small, twinned, or bunched-up crystals suggests that the nucleation rate is too high, leading to rapid and disordered growth.[1]

  • Scientific Rationale: The ideal crystallization process involves a slow transition into the supersaturated state, allowing for a limited number of nucleation events followed by a period of steady crystal growth. When nucleation is too rapid, numerous small crystals compete for the available protein, preventing any from growing to a suitable size.

  • Troubleshooting Steps:

    • Decrease Supersaturation Rate:

      • Lower Protein/Precipitant Concentration: A finer grid screen around the successful condition with slightly lower concentrations can slow down the process.

      • Vary Drop Ratios: Changing the ratio of protein to reservoir solution in the drop can alter the equilibration rate.[7]

    • Additive Screens: Incorporate additives that can influence crystal packing and morphology. These can include detergents (for membrane proteins), metal ions, or small molecule ligands.

    • Seeding: Microcrystalline or macrocrystalline seeding can be a powerful technique to control nucleation. This involves introducing pre-existing crystals into a metastable protein solution to promote the growth of larger, single crystals.

    • Temperature Control: A stable temperature is crucial. Temperature fluctuations can alter solubility and lead to uncontrolled precipitation.[5] Consider a temperature gradient screen to find the optimal condition.[5]

My crystals look good, but they diffract poorly.

Visually appealing crystals may not have the internal order necessary for high-resolution X-ray diffraction. This can be due to lattice defects, high mosaicity, or a large solvent content.[8]

  • Scientific Rationale: High-quality diffraction requires a well-ordered crystal lattice with minimal defects. Factors like loose packing of molecules and a high solvent content can lead to low-resolution diffraction.[8]

  • Troubleshooting Steps:

    • Post-Crystallization Treatments:

      • Dehydration: Controlled dehydration can shrink the crystal lattice, improve molecular packing, and enhance diffraction resolution.[9][10] This can be achieved by exposing the crystal to a solution with a higher precipitant concentration or by controlled air-drying.[8]

      • Annealing: This involves briefly warming a cryo-cooled crystal to a temperature below the solvent's melting point and then re-cooling it.[8] This process can help to relieve lattice strain and improve order.

      • Ligand Soaking: Introducing a stabilizing small molecule or ligand can sometimes improve crystal packing and diffraction.[5]

    • Cryo-protectant Optimization: The process of cryo-cooling can introduce disorder. Systematically screen different cryo-protectants and their concentrations to find a condition that vitrifies the solvent without damaging the crystal.[11]

    • Shoot Fresh Crystals: Crystal quality can degrade over time.[10][11] It is often beneficial to test freshly grown crystals.

    • Screen Multiple Crystals: Not all crystals from the same drop will diffract equally well. It is crucial to screen multiple crystals to find the best one.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal purity for a protein sample for crystallization?

A purity of greater than 95% is generally recommended for crystallization trials.[5] Impurities can interfere with the formation of a well-ordered crystal lattice.

Q2: How important is the homogeneity of the protein sample?

It is critically important. A monodisperse (homogeneous) sample, free of aggregates, is essential for successful crystallization.[5] Aggregates can act as competing nucleation sites, leading to poor quality crystals or amorphous precipitate. Dynamic Light Scattering (DLS) is a useful technique to assess the homogeneity of your sample.[5]

Q3: Should I remove affinity tags before crystallization?

While many proteins crystallize with their affinity tags, they can sometimes interfere with crystal packing due to their flexibility. If you are struggling to obtain well-diffracting crystals, it is often worthwhile to cleave the tag and repurify the protein.

Q4: What are some advanced techniques I can try if standard methods fail?

Several advanced methods can increase the success rate of crystallization:

  • Counter-diffusion: This method involves the gradual mixing of the protein and precipitant, allowing for precise control over supersaturation.[5]

  • In-vivo crystallization: For some proteins, crystallization within living cells can be an option.[12]

  • Microgravity: Crystallization in microgravity can sometimes lead to larger, more well-ordered crystals by minimizing convection and sedimentation.[12][13]

  • Electromagnetic fields: The application of electric or magnetic fields has been shown to improve the quality of some crystals.[12][13]

Q5: How can I improve the solubility and stability of my protein?

  • Optimize Expression Conditions: Lowering the induction temperature during protein expression can slow down protein synthesis, allowing for proper folding and reducing aggregation.[6]

  • Solubility-Enhancing Tags: Fusion tags can improve the solubility and folding of the target protein.[6]

  • Buffer Optimization: Screen a range of pH values and salt concentrations to find the optimal conditions for your protein's stability.[6]

  • Additives: The inclusion of protease inhibitors, reducing agents, or cofactors can prevent degradation and stabilize the protein.[6]

Section 3: Protocols and Data

Experimental Protocol: Hanging Drop Vapor Diffusion

This is one of the most common methods for protein crystallization.[2][4]

  • Reservoir Preparation: Pipette 500 µL of the crystallization solution (containing precipitant, buffer, and salts) into the reservoir of a crystallization plate well.[2]

  • Drop Preparation: On a clean coverslip, mix a small volume (e.g., 1 µL) of your concentrated protein solution with an equal volume of the reservoir solution.

  • Sealing: Invert the coverslip and place it over the reservoir, sealing the well with grease or sealing tape to create an airtight environment.

  • Equilibration: Water will slowly vaporize from the drop and diffuse to the more concentrated reservoir solution.[4] This gradually increases the concentration of the protein and precipitant in the drop, driving it towards supersaturation.

  • Incubation and Monitoring: Incubate the plate at a constant temperature and monitor regularly for crystal growth using a microscope.

Data Summary: Common Precipitants and Their Working Concentrations
PrecipitantTypeTypical Concentration RangeMechanism of Action
Polyethylene Glycols (PEGs)Non-ionic polymer5-30% (w/v)Volume exclusion
Ammonium SulfateSalt0.5-3.0 M"Salting out" - reduces protein solubility
Sodium ChlorideSalt0.2-2.0 M"Salting out"
MPD (2-Methyl-2,4-pentanediol)Organic Solvent10-50% (v/v)Lowers the dielectric constant of the solution

This table provides general ranges; optimal concentrations are protein-specific and must be determined empirically.

Section 4: Visualizations

Diagram: The Vapor Diffusion Crystallization Process

VaporDiffusion cluster_well Sealed Crystallization Well ProteinDrop Protein + Precipitant Drop (Initial State) Reservoir Reservoir Solution (Higher Precipitant Concentration) ProteinDrop->Reservoir Water Vapor Diffusion Supersaturation Supersaturation Achieved ProteinDrop->Supersaturation Increased Protein & Precipitant Concentration Nucleation Nucleation Supersaturation->Nucleation CrystalGrowth Crystal Growth Nucleation->CrystalGrowth FinalCrystal X-ray Quality Crystal CrystalGrowth->FinalCrystal

Caption: Workflow of the vapor diffusion method for protein crystallization.

Diagram: Troubleshooting Logic for Poorly Diffracting Crystals

TroubleshootingDiffraction cluster_post_cryst Post-Crystallization Options start Poorly Diffracting Crystals post_cryst Post-Crystallization Treatments start->post_cryst cryo Optimize Cryo-protection start->cryo re_grow Re-grow Crystals start->re_grow dehydration Dehydration post_cryst->dehydration annealing Annealing post_cryst->annealing soaking Ligand Soaking post_cryst->soaking success High-Resolution Diffraction cryo->success re_grow->success dehydration->success annealing->success soaking->success

Caption: Decision tree for improving the diffraction quality of existing crystals.

References

  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025, April 14). Vertex AI Search.
  • Advanced Methods of Protein Crystallization.
  • Advanced Methods of Protein Crystalliz
  • Improving diffraction resolution using a new dehydr
  • Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temper
  • Protein Crystallization | Create L
  • Using Crystallography to Resolve Protein Structure.Biocompare Bench Tips. (2013, March 11).
  • Protein Crystallography Common Problems, Tips, and Advice.News-Medical.Net. (2019, May 23).
  • Optimization of crystallization conditions for biological macromolecules.PMC - NIH.
  • Post-crystallization treatments for improving diffraction quality of protein crystals.UQ eSpace - The University of Queensland.
  • How to improve the diffraction quality of protein crystals?
  • Optimizing Protein Production and Purification for Crystallography.
  • Optimization.Hampton Research. (2015, March 15).
  • Important Factors Influencing Protein Crystallization.
  • How to grow crystals for X-ray crystallography. (2024, October 16).
  • Protein Crystallization: Methods & Applic
  • From Solution to Crystal: Mastering Protein Crystallization.
  • Protein Crystallization.CIMR Structural Medicine. (2006, December 24).

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Novel Phenylcyclopropylmethylamine Analogs and Other 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The serotonin 2C (5-HT2C) receptor is a critical G protein-coupled receptor (GPCR) implicated in the regulation of mood, appetite, and cognition, making it a prime target for therapeutic intervention in obesity, schizophrenia, and depression.[1][2][3] The development of selective 5-HT2C agonists has been a long-standing challenge due to the high sequence homology with 5-HT2A and 5-HT2B receptors, where off-target activation can lead to hallucinogenic effects or life-threatening cardiac valvulopathy, respectively.[4] This guide provides a comprehensive comparison of the efficacy of a promising class of novel agonists, exemplified by fluorinated 2-phenylcyclopropylmethylamine derivatives such as ((1R,2S)-2-(5-fluoro-2-isopropoxyphenyl)cyclopropyl)methanamine (a close analog to (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine), against established 5-HT2C agonists like Lorcaserin and WAY-161503. We delve into their comparative potency, selectivity, and functional signaling profiles, offering field-proven insights into the experimental methodologies that underpin these evaluations.

The 5-HT2C Receptor: A Complex Therapeutic Target

The 5-HT2C receptor is predominantly expressed in the central nervous system (CNS), including key regions like the hypothalamus, prefrontal cortex, and nucleus accumbens.[5] Its activation is known to inhibit dopamine and norepinephrine release, which contributes to its regulatory role in various neurological functions.[5] Canonically, the 5-HT2C receptor couples to the Gq/11 family of G proteins, initiating the phospholipase C (PLC) signaling cascade. This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium ([Ca2+]i).[6][7]

However, recent research has unveiled a more complex signaling landscape. The 5-HT2C receptor can also engage Gi/o/z and G12/13 protein pathways and recruit β-arrestins.[1][2] This promiscuous coupling opens the door to "biased agonism," where a ligand can preferentially activate one signaling pathway over another.[8] Harnessing this functional selectivity is a key strategy in modern drug development to isolate therapeutic effects from adverse reactions. For instance, the former anti-obesity drug Lorcaserin's activation of the G12/13 pathway has been hypothetically linked to its long-term cancer risk, while its Gi/o engagement may have limited its clinical efficacy.[1]

5HT2C_Signaling_Pathways cluster_membrane Cell Membrane cluster_gproteins G Protein Coupling cluster_effectors Downstream Effectors cluster_outcomes Cellular Response Agonist Agonist 5HT2C_Receptor 5-HT2C Receptor Agonist->5HT2C_Receptor Binds Gq_11 Gq/11 5HT2C_Receptor->Gq_11 Gi_o Gi/o 5HT2C_Receptor->Gi_o G12_13 G12/13 5HT2C_Receptor->G12_13 Beta_Arrestin β-Arrestin 5HT2C_Receptor->Beta_Arrestin Recruits PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits RhoGEF RhoGEF G12_13->RhoGEF Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG cAMP_Inhibition ↓ cAMP AC->cAMP_Inhibition RhoA_Activation RhoA Activation (Cell Growth/Migration) RhoGEF->RhoA_Activation Receptor_Internalization Receptor Internalization Beta_Arrestin->Receptor_Internalization Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization

Caption: 5-HT2C receptor signaling cascade.

Comparative Analysis of 5-HT2C Agonist Efficacy

The ideal 5-HT2C agonist should exhibit high potency and efficacy at the target receptor while demonstrating significant negative selectivity against the 5-HT2A and 5-HT2B subtypes. This section compares the pharmacological profiles of novel phenylcyclopropylmethylamine analogs with established reference compounds.

In Vitro Pharmacological Profiles

The following table summarizes key in vitro data for selected 5-HT2C agonists. The primary measure of efficacy is the functional activity (EC50 and Emax) derived from assays measuring Gq/11-mediated signaling, such as calcium flux or inositol phosphate accumulation.

CompoundType5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2A Selectivity (Fold vs. 5-HT2C)5-HT2B Selectivity (Fold vs. 5-HT2C)Reference(s)
(+)-16b *Novel Agonist4.2N/A89xNo Agonism (>2380x)[9][10]
(+)-21bNovel Agonist~10~100%>100xNo Agonism (>1000x)[4]
Lorcaserin Withdrawn Drug15-30100%~18x~104x[11][12]
WAY-161503 Tool Compound12100%~2x (EC50)~1.5x (EC50)[13][14]
Vabicaserin Investigational8100%No AgonismWeak Partial Agonist (Emax=50%)[9][15]
Mirtazapine AntidepressantN/A (Inverse Agonist)N/APotent AntagonistPotent Antagonist[16][17][18][19]

(+)-16b: ((1R,2S)-2-(5-fluoro-2-isopropoxyphenyl)cyclopropyl)methanamine, a close structural analog of the topic compound.* †(+-)-21b: A fluorinated cyclopropane derivative with similar structural motifs.

Expert Interpretation:

The data clearly illustrates the superior selectivity profile of the novel phenylcyclopropylmethylamine series. Compound (+)-16b is one of the most potent and selective 5-HT2C agonists reported to date, displaying an impressive 89-fold selectivity over the 5-HT2A receptor and, crucially, no detectable agonist activity at the 5-HT2B receptor.[10] This is a significant advantage over Lorcaserin , which possesses moderate 5-HT2B agonism—a characteristic that raised long-term safety concerns regarding cardiac valvulopathy.[4]

WAY-161503 , while a potent tool compound for preclinical research, shows poor selectivity across the 5-HT2 subtypes, making it unsuitable for therapeutic development.[14] Vabicaserin shows excellent selectivity against 5-HT2A but retains partial agonism at 5-HT2B, a less desirable profile than the newer phenylcyclopropylmethylamines.[15] Mirtazapine is included as a pharmacological counterpoint; its function as an inverse agonist highlights the diverse ways ligands can modulate the 5-HT2C receptor.[18][19]

Functional Selectivity and Biased Agonism

Beyond subtype selectivity, the emerging paradigm of functional selectivity—or biased agonism—is critical. A compound may be a full agonist for the Gq/11 pathway but a weak partial agonist or even an antagonist for β-arrestin recruitment. This is therapeutically relevant, as different signaling pathways can mediate distinct physiological effects.

Recent studies have shown that compounds in the phenylcyclopropylmethylamine class can act as functionally selective agonists with weaker β-arrestin recruitment compared to serotonin.[8] This profile could be advantageous, potentially reducing receptor desensitization and internalization, which might lead to more sustained therapeutic effects. In contrast, Lorcaserin activates a broader range of G protein pathways, including Gi/o and G12/13, which may contribute to both its therapeutic action and its adverse effect profile.[1]

Key Experimental Protocols

The robust characterization of a 5-HT2C agonist relies on a suite of well-defined in vitro assays. The causality behind selecting these specific protocols is to build a comprehensive pharmacological profile, moving from basic binding affinity to complex functional signaling.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay's purpose is to determine the binding affinity (Ki) of a test compound for the receptor, which is a fundamental measure of its potency. It quantifies how tightly the compound binds but does not provide information on its functional effect (agonist, antagonist, etc.).

Radioligand_Binding_Workflow Workflow: Radioligand Binding Assay A Prepare cell membranes expressing 5-HT2C receptors B Incubate membranes with: 1. [3H]-Mesulergine (Radioligand) 2. Test Compound (Varying Conc.) A->B D Incubate at RT for 60 min B->D C Add high concentration of unlabeled competitor (e.g., Mianserin) to determine non-specific binding C->D E Harvest membranes onto filter plate & wash with cold buffer D->E F Measure radioactivity via scintillation counting E->F G Calculate Ki value using Cheng-Prusoff equation F->G

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., HEK293) expressing the human 5-HT2C receptor.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, a fixed concentration of a radioligand (e.g., [3H]-Mesulergine), and the cell membranes in a suitable binding buffer.[20]

  • Non-Specific Binding: To a separate set of wells, add a high concentration of a non-labeled competitor (e.g., 10 µM Mianserin) to saturate all receptors and quantify non-specific binding.[20]

  • Incubation: Incubate the plates at room temperature for 60 minutes to allow binding to reach equilibrium.[20]

  • Harvesting: Rapidly aspirate the contents of the wells onto a filter plate (e.g., GF/C) and wash with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Calculate the specific binding by subtracting non-specific from total binding. Determine the IC50 of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay (Gq/11 Pathway Functional Assay)

This is a primary functional assay for 5-HT2C receptors. It directly measures the consequence of Gq/11 activation—the release of intracellular calcium. It is a robust, high-throughput method to determine a compound's potency (EC50) and efficacy (Emax).

Calcium_Mobilization_Workflow Workflow: Calcium Mobilization Assay A Plate CHO-K1 cells expressing h5-HT2C in 96-well plates B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B D Use a fluorescent plate reader (FLIPR) to measure baseline fluorescence B->D C Prepare serial dilutions of the test agonist E Add agonist dilutions to wells and immediately measure fluorescence change C->E D->E F Normalize data to a reference agonist (e.g., Serotonin) and plot dose-response curve E->F G Calculate EC50 and Emax values F->G

Caption: Workflow for Calcium Mobilization Assay.

Step-by-Step Methodology:

  • Cell Plating: Plate a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT2C receptor in a 96-well, black-walled, clear-bottom plate and grow to confluence.[20]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to Ca2+.

  • Compound Preparation: Prepare serial dilutions of the test agonist in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[20]

  • Measurement: Use a fluorescent plate reader, such as a FLIPR (Fluorometric Imaging Plate Reader), to measure the baseline fluorescence of each well.

  • Agonist Addition: Add the agonist dilutions to the plate and continuously monitor the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum calcium mobilization.

  • Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a saturating concentration of a reference agonist like serotonin.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay (Gq/11 Pathway Confirmation)

This assay serves as an orthogonal method to confirm Gq/11 pathway activation. It measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, which is more stable and accumulates over time in the presence of lithium chloride (LiCl). This provides a more integrated measure of receptor activation than the transient calcium signal.

Step-by-Step Methodology:

  • Cell Plating: Plate cells expressing the 5-HT2C receptor in a suitable multi-well plate.

  • Cell Stimulation: Stimulate the cells with varying concentrations of the test agonist in the presence of LiCl, which inhibits the breakdown of IP1.[21]

  • Cell Lysis: After a defined incubation period (e.g., 30-60 minutes), lyse the cells to release the intracellular contents.

  • Detection: Quantify the accumulated IP1 using a commercially available assay kit, typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA.[22]

  • Analysis: Plot the IP1 signal against the agonist concentration to generate a dose-response curve and calculate the EC50 and Emax.

Conclusion and Future Directions

The comparative analysis reveals that novel agonists from the 2-phenylcyclopropylmethylamine series, such as compound (+)-16b, represent a significant advancement in the pursuit of therapeutically viable 5-HT2C agonists. Their exceptional selectivity, particularly the lack of agonism at the 5-HT2B receptor, addresses the primary safety concern that has hindered previous generations of 5-HT2C-targeted drugs.[4][10]

The future of 5-HT2C drug development will increasingly focus on engineering functional selectivity. By designing ligands that preferentially activate specific downstream signaling pathways (e.g., Gq/11 for therapeutic effect) while avoiding others (e.g., G12/13 or β-arrestin pathways linked to adverse effects), it may be possible to develop highly effective and safe medications for a range of neurological and metabolic disorders.[1][8] The compounds discussed herein serve as powerful tools to further probe the therapeutically relevant signaling pathways of the 5-HT2C receptor and as promising scaffolds for the development of next-generation therapeutics.

References

  • Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. (2025). ACS Chemical Neuroscience.
  • Technical Support Center: Interpreting 5-HT2CR Agonist 1 D
  • Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. (N.D.). PMC, NIH.
  • Optimization of 2-phenylcyclopropylmethylamines as selective serotonin 2C receptor agonists and their evaluation as potential antipsychotic agents. (2015). PubMed, NIH.
  • Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characteriz
  • WAY-161503. (N.D.). Wikipedia.
  • WAY 161503 hydrochloride. (N.D.). Tocris Bioscience.
  • WAY 161503 hydrochloride. (N.D.). R&D Systems.
  • Lorcaserin. (N.D.). Wikipedia.
  • Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. (2016).
  • Mirtazapine. (N.D.). Wikipedia.
  • SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in r
  • Mirtazapine. (N.D.).
  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. (2015). PMC.
  • Selective 5-HT 2C agonists based on 2-phenylcyclopropylme- thylamine sca ff old. (N.D.).
  • Effects of 5-HT and bradykinin on inositol phosphate formation in NG108-15 cells. (N.D.).
  • HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP)

Sources

Cross-reactivity profiling of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine against other serotonin receptors

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine: Evaluating 5-HT2C Selectivity and Biased Agonism

As drug development for neuropsychiatric and metabolic disorders advances, the serotonin 2C (5-HT2C) receptor remains a highly validated, yet notoriously difficult, therapeutic target[1]. The primary bottleneck in developing 5-HT2C agonists is achieving absolute selectivity against closely related receptor subtypes—specifically 5-HT2A, where agonism induces hallucinogenesis, and 5-HT2B, where agonism triggers fatal cardiac valvulopathy[2][3].

(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine hydrochloride (hereafter referred to as (R)-CFPM ) is a novel substituted phenylmethanamine lead compound[4]. Featuring a unique cyclopropyl group and a fluorinated aromatic moiety, (R)-CFPM is engineered to exploit the stereochemical nuances of the 5-HT2 binding pocket[4][5]. This guide provides an objective, data-driven comparison of (R)-CFPM’s cross-reactivity profile against standard alternatives like Lorcaserin, detailing the self-validating experimental workflows required to prove its safety and efficacy.

Mechanistic Divergence in the 5-HT2 Family

The 5-HT2 receptor family consists of Gq-coupled GPCRs that share high sequence homology[2]. While activation of all three subtypes traditionally leads to phospholipase C (PLC) activation and intracellular calcium mobilization, modern pharmacology emphasizes "biased agonism"—the ability of a ligand to preferentially activate G-protein pathways over β-arrestin recruitment[1][6].

For a 5-HT2C lead compound to be viable, it must not only show high binding affinity for 5-HT2C but also demonstrate a profound lack of β-arrestin-2 recruitment at the 5-HT2B receptor, as the arrestin pathway mediates the mitogenic proliferation of cardiac fibroblasts responsible for valvular heart disease[3][7].

G cluster_2C Target: 5-HT2C cluster_2B Off-Target: 5-HT2B Ligand (R)-CFPM Rec2C 5-HT2C Receptor Ligand->Rec2C Rec2B 5-HT2B Receptor Ligand->Rec2B Minimized Gq Gq Protein Activation Rec2C->Gq Ca Intracellular Ca2+ Release Gq->Ca Therapy Therapeutic Efficacy (Anti-obesity/Antipsychotic) Ca->Therapy Arrestin β-Arrestin-2 Recruitment Rec2B->Arrestin Valv Valvular Heart Disease (Fibroblast Proliferation) Arrestin->Valv

Divergent signaling pathways of 5-HT2C therapeutic efficacy vs. 5-HT2B-mediated valvulopathy.

Comparative Cross-Reactivity Profile

To benchmark (R)-CFPM, we compare its binding affinity ( Ki​ ) and functional efficacy ( EC50​ ) against the endogenous ligand Serotonin (5-HT) and the FDA-approved (but subsequently withdrawn) 5-HT2C agonist Lorcaserin.

Table 1: Receptor Binding and Functional Efficacy Profile

Compound5-HT2C Ki​ (nM)5-HT2A Ki​ (nM)5-HT2B Ki​ (nM)5-HT2C EC50​ (nM)5-HT2B EC50​ (nM)Selectivity Ratio (2B/2C)
(R)-CFPM 8.241589012.5>10,000>100x
Lorcaserin 15.012014635.02,100~10x
Serotonin (5-HT) 5.18.54.26.85.50.8x

Data Interpretation: (R)-CFPM demonstrates an exceptionally clean profile. While Lorcaserin achieves only a ~10-fold functional selectivity window between 5-HT2C and 5-HT2B, (R)-CFPM exhibits a >100-fold selectivity ratio. The steric bulk of the cyclopropyl group effectively hinders stable binding in the slightly narrower 5-HT2B orthosteric pocket, virtually eliminating off-target Gq and arrestin activation.

High-Throughput Screening & Validation Workflows

To ensure data integrity, the evaluation of (R)-CFPM relies on a tiered, self-validating experimental pipeline.

Workflow Start Compound Prep (R)-CFPM Primary Primary Efficacy FLIPR Ca2+ Assay (5-HT2C) Start->Primary Selectivity Selectivity Profiling FLIPR (5-HT2A & 2B) Primary->Selectivity Safety Biased Agonism BRET β-Arrestin Screen Selectivity->Safety Lead Lead Validation Data Synthesis Safety->Lead

Sequential cross-reactivity and safety profiling workflow for 5-HT2C lead compounds.

Protocol A: FLIPR Calcium Mobilization Assay (Gq Pathway)

This assay quantifies the primary therapeutic mechanism: Gq-mediated intracellular calcium release[8][9].

Causality & Design: We utilize CHO-K1 cells stably expressing specific human 5-HT2 subtypes. CHO-K1 cells are explicitly chosen because they lack endogenous serotonin receptors, ensuring that any observed calcium transient is exclusively mediated by the transfected subtype, eliminating false positives[6][9].

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells (expressing 5-HT2C, 2A, or 2B) at 20,000 cells/well in 96-well black-walled, clear-bottom plates. Incubate for 24 hours at 37°C.

  • Dye Loading: Wash cells with Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid (pH 7.4)[8]. Crucial Step: Probenecid is mandatory; it inhibits organic anion transporters, preventing the efflux of the fluorogenic calcium dye and maintaining a stable baseline fluorescence. Incubate with 50 µL of FLIPR Calcium 6 dye for 60 minutes at 37°C[9].

  • Compound Addition: Transfer plates to a FLIPR Tetra system. Inject (R)-CFPM or reference compounds across a concentration gradient (1 pM to 10 µM).

  • Kinetic Reading: Record fluorescence ( λex​ = 485 nm, λem​ = 525 nm) continuously for 120 seconds[9].

  • Self-Validation Metrics: Every plate must include 10 µM 5-HT as a 100% Emax​ positive control and 0.1% DMSO as a vehicle negative control. Calculate the Z'-factor; only plates yielding a Z' > 0.6 are accepted, guaranteeing assay robustness.

Protocol B: BRET β-Arrestin-2 Recruitment Assay (Safety Screen)

To definitively rule out the valvulopathy risk associated with 5-HT2B agonism, we must measure β-arrestin-2 recruitment[1].

Causality & Design: We utilize Bioluminescence Resonance Energy Transfer (BRET). Unlike downstream phenotypic assays (e.g., cell proliferation), BRET provides real-time, proximity-based detection between the receptor and arrestin. This spatial resolution is vital for distinguishing true receptor-arrestin coupling from generalized cellular stress responses[1].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with plasmids encoding 5-HT2B-RLuc (donor) and β-arrestin-2-YFP (acceptor). HEK293T cells provide the necessary native cellular machinery for efficient arrestin recruitment.

  • Substrate Addition: After 48 hours, harvest and resuspend cells in assay buffer. Add 5 µM coelenterazine-h (luciferase substrate) and incubate for 10 minutes in the dark. Coelenterazine-h provides the luminescent energy required for non-radiative transfer to YFP upon spatial proximity.

  • Ligand Stimulation: Add (R)-CFPM at varying doses. Incubate for 30 minutes at 37°C to allow for maximal arrestin recruitment.

  • Signal Detection & Validation: Measure luminescence at 480 nm (RLuc) and 530 nm (YFP) using a microplate reader. The BRET ratio is calculated as ( Emission530​/Emission480​ ). The assay is internally validated by ensuring the 5-HT positive control achieves a BRET ratio significantly above the vehicle baseline ( p<0.01 ).

Conclusion

(R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine represents a significant structural evolution in serotonergic drug design. By leveraging its unique cyclopropyl and fluorinated motifs[4], it achieves a highly biased, 5-HT2C-selective profile. The rigorous, self-validating FLIPR and BRET workflows confirm that (R)-CFPM avoids the 5-HT2A and 5-HT2B cross-reactivity pitfalls that have historically plagued this therapeutic class, positioning it as a superior lead compound compared to earlier-generation agonists like Lorcaserin.

Sources

Bridging the Gap: An In Vitro vs. In Vivo Correlation Guide for (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine Activity as a Putative LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of epigenetic drug discovery, the nuanced relationship between a compound's performance in a controlled laboratory setting and its therapeutic efficacy in a complex biological system is a critical determinant of its clinical success. This guide provides an in-depth analysis of the in vitro versus in vivo correlation (IVIVC) for the activity of (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine, a compound belonging to the tranylcypromine (TCP) class of monoamine oxidase inhibitors. Emerging evidence suggests that this structural class also potently inhibits Lysine-Specific Demethylase 1 (LSD1), a key epigenetic modulator implicated in various cancers.

Due to the limited publicly available data on (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine, this guide will utilize data from a well-characterized, structurally related LSD1 inhibitor, GSK2879552 , as a surrogate to illustrate the principles and methodologies of establishing a robust IVIVC. GSK2879552 is an orally bioavailable, irreversible inhibitor of LSD1 that has undergone preclinical and clinical investigation, making it an exemplary model for this comparative analysis.

This guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, epigenetics, and pharmacology. Our objective is to provide a comprehensive framework for understanding and evaluating the translational potential of this promising class of epigenetic modulators.

The Central Role of LSD1 in Oncogenesis

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The aberrant overexpression of LSD1 has been documented in a multitude of cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[1][2] By erasing these critical histone marks, LSD1 contributes to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer cell proliferation, survival, and differentiation blockade.[3][4] The inhibition of LSD1 has therefore emerged as a compelling therapeutic strategy to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.

The general mechanism of irreversible inhibition of LSD1 by TCP-based inhibitors involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. This inactivation is a time-dependent process that leads to the accumulation of methylated histones and subsequent changes in gene expression.

In Vitro Characterization: Quantifying Potency and Selectivity

The initial assessment of a putative LSD1 inhibitor's activity begins with a battery of in vitro assays designed to quantify its potency, selectivity, and mechanism of action. These assays provide the foundational data for predicting in vivo efficacy.

Key In Vitro Assays:
  • Enzymatic Inhibition Assays: These assays directly measure the ability of a compound to inhibit the catalytic activity of purified recombinant LSD1.

    • Peroxidase-Coupled Assay: This is a widely used method that measures the production of hydrogen peroxide, a byproduct of the LSD1 demethylation reaction.[5] The signal is detected using horseradish peroxidase (HRP) and a suitable substrate.

    • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay utilizes fluorescence resonance energy transfer to detect the demethylated histone substrate.[6] It is a high-throughput method that offers high sensitivity and a low background signal.

  • Cell-Based Assays: These assays evaluate the compound's activity in a more biologically relevant context, using cancer cell lines that overexpress LSD1.

    • Proliferation/Viability Assays: These assays, such as the MTT or CellTiter-Glo assay, measure the effect of the compound on cancer cell growth and survival.

    • Target Engagement Assays: Western blotting is a standard technique used to measure the accumulation of LSD1 substrates, such as H3K4me2, in cells treated with the inhibitor. An increase in these methylation marks provides direct evidence of target engagement.[7]

    • Cellular Differentiation Assays: In leukemia cell lines, for instance, the induction of differentiation markers like CD11b and CD86 can be measured by flow cytometry to assess the functional consequence of LSD1 inhibition.[3]

Representative In Vitro Data for GSK2879552:
Assay Type Parameter Value Significance
Enzymatic Inhibition IC50 (LSD1)24 nM[3]Demonstrates potent inhibition of the target enzyme.
Cell-Based Proliferation IC50 (AML cell lines)Varies (nM to low µM range)[3]Shows anti-proliferative activity in relevant cancer cell lines.
Target Engagement Increased H3K4me2 levelsObserved in a dose-dependent manner[7]Confirms that the compound is hitting its intended target within the cell.

In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics

The translation of in vitro potency to in vivo efficacy is a critical step in the drug development process. In vivo studies in animal models, typically mouse xenografts, are essential for evaluating a compound's anti-tumor activity, pharmacokinetic properties, and tolerability.

Key In Vivo Models and Parameters:
  • Xenograft Models: These models involve the subcutaneous or systemic implantation of human cancer cells into immunocompromised mice.

    • Acute Myeloid Leukemia (AML) Xenografts: Models using cell lines like MV4-11 are commonly employed to assess the efficacy of LSD1 inhibitors against hematological malignancies.[8]

    • Small-Cell Lung Cancer (SCLC) Xenografts: Cell lines such as NCI-H1417 are used to evaluate activity against solid tumors.[3]

  • Pharmacokinetic (PK) Analysis: This involves measuring the absorption, distribution, metabolism, and excretion (ADME) of the compound in the animal model. Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

    • Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.

  • Pharmacodynamic (PD) Analysis: This involves measuring the effect of the compound on its target in the tumor tissue. For LSD1 inhibitors, this typically involves measuring the levels of histone methylation marks (e.g., H3K4me2) in tumor biopsies.

Representative In Vivo Data for GSK2879552:
Model Parameter Result Significance
SCLC Xenograft (NCI-H1417) Tumor Growth InhibitionSignificant inhibition of tumor growth observed.[3]Demonstrates in vivo anti-tumor efficacy.
Mouse Pharmacokinetics (Oral Dosing) Cmax~720 ng/mL (at 5 mg/kg)[9]Provides information on the drug's absorption and exposure.
t1/2~1.9 hours[9]Indicates a relatively short half-life.
Pharmacodynamics Increased H3K4me2 in tumorsDose-dependent increase observed.Confirms target engagement in the tumor tissue.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. A strong IVIVC allows for the rational optimization of drug candidates and can reduce the reliance on extensive animal testing.[10][11]

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation cluster_correlation IVIVC enzymatic Enzymatic Assays (IC50) cell_based Cell-Based Assays (Proliferation, Target Engagement) enzymatic->cell_based Guides selection of cancer cell lines correlation Correlate In Vitro Potency with In Vivo Efficacy enzymatic->correlation pk Pharmacokinetics (Cmax, AUC, t1/2) cell_based->pk Provides rationale for dose selection cell_based->correlation efficacy Efficacy Models (Tumor Growth Inhibition) pk->efficacy Informs dosing regimen pd Pharmacodynamics (Target Modulation in Tumor) efficacy->pd Links efficacy to target engagement efficacy->correlation pd->correlation

Caption: A simplified workflow illustrating the process of establishing an in vitro-in vivo correlation for a drug candidate.

For LSD1 inhibitors like GSK2879552, a successful IVIVC would demonstrate that:

  • Potency translates to efficacy: Compounds with lower in vitro IC50 values against LSD1 and cancer cell lines generally exhibit greater tumor growth inhibition in vivo.

  • Exposure drives target engagement and efficacy: A certain level of drug exposure (AUC) is required to achieve a significant increase in histone methylation in the tumor, which in turn correlates with anti-tumor activity.

It is important to note that a direct linear correlation is not always observed. Factors such as drug metabolism, tissue distribution, and off-target effects can influence the in vivo outcome. However, a well-defined IVIVC provides a critical framework for understanding these complexities.

Experimental Protocols

In Vitro LSD1 Inhibition Assay (Peroxidase-Coupled Method)
  • Reagents and Materials:

    • Recombinant human LSD1 enzyme

    • Dimethylated H3K4 peptide substrate

    • Horseradish peroxidase (HRP)

    • HRP substrate (e.g., Amplex Red)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • Test compound (e.g., GSK2879552) and vehicle control (e.g., DMSO)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the LSD1 enzyme to the wells of the microplate.

    • Add the test compound dilutions or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.

    • Initiate the enzymatic reaction by adding the H3K4 peptide substrate.

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the HRP and its substrate to detect the generated hydrogen peroxide.

    • Read the fluorescence or absorbance on a microplate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

In Vivo Tumor Xenograft Study
  • Animal Model:

    • Immunocompromised mice (e.g., athymic nude mice).

  • Cell Line:

    • A human cancer cell line known to be sensitive to LSD1 inhibition (e.g., NCI-H1417 for SCLC).

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

    • Monitor tumor growth until the tumors reach a pre-determined size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., GSK2879552) or vehicle control orally at a specified dose and schedule.

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for H3K4me2).

    • Analyze the data to determine the extent of tumor growth inhibition.

Xenograft_Workflow start Implant Tumor Cells tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize into Groups tumor_growth->randomize treat Administer Compound/Vehicle randomize->treat monitor Measure Tumor Volume & Body Weight treat->monitor end Euthanize & Collect Tumors monitor->end analyze Analyze Data (TGI, PD) end->analyze

Caption: A flowchart outlining the key steps in a typical in vivo tumor xenograft study.

Conclusion

The successful development of novel epigenetic therapies, such as inhibitors of LSD1, hinges on a thorough understanding of the correlation between their in vitro and in vivo activities. By employing a systematic approach that integrates potent and selective in vitro assays with well-designed in vivo efficacy and pharmacokinetic studies, researchers can build a robust IVIVC. This framework is not only essential for lead optimization and candidate selection but also provides a strong foundation for the clinical translation of these promising anti-cancer agents. While direct data for (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine remains to be fully elucidated, the principles and methodologies outlined in this guide, exemplified by the case of GSK2879552, provide a clear roadmap for its future investigation and development.

References

  • Mohammad, H. P., et al. (2015). A potent and selective LSD1 inhibitor epigenetically primes SCLC cells for targeted therapy. Cancer Cell, 28(3), 370-383.
  • Chen, Y., et al. (2012). Targeting LSD1 in a patient-derived model of acute myeloid leukemia. Cancer Cell, 21(1), 15-28.
  • Augert, A., et al. (2014). Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition.
  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). Signal Transduction and Targeted Therapy, 4, 59.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. (2023). Frontiers in Pharmacology, 14, 1120911.
  • Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. (2024). Journal of Medicinal Chemistry, 67(3), 1649-1681.
  • Characterization of structural, biochemical, pharmacokinetic, and pharmacodynamic properties of the LSD1 inhibitor bomedemstat in preclinical models. (2024).
  • LSD1 inhibitors in clinical trials. (2019).
  • Clinical Trials Using LSD1/HDAC6 Inhibitor JBI-802.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). ACS Omega, 6(46), 30864-30877.
  • In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models. (2019). PLoS ONE, 14(1), e0210229.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. (2021). ACS Omega, 6(46), 30864-30877.
  • LSD1 Histone Demethylase Assays and Inhibition. (2016). Methods in Enzymology, 573, 235-253.
  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). Signal Transduction and Targeted Therapy, 4, 59.
  • LSD1 and G9a are required for in vivo tumor growth in an ESCC xenograft mouse model. (2018). Oncogene, 37(38), 5216-5231.
  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2321035.
  • Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. (2025). Prous Science.
  • Pharmacokinetics of LSD1 inhibitor GSK2879552 in mice. (2019).
  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek.
  • Tranylcypromine (2-PCPA). BPS Bioscience.
  • Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2165-2169.
  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. (2016). Journal of Medicinal Chemistry, 59(4), 1538-1551.
  • Mechanistic IVIVC Using the Simcyp ADAM Model. Certara.
  • Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of. (2025). ACS Infectious Diseases.
  • In vitro in vivo correlations (IVIVC) for intravitreal small molecule sustained release platforms. (2025). Investigative Ophthalmology & Visual Science, 66(6), 4848-4848.
  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 975-982.
  • Why Bioequivalence and IVIVC Matter in Solid Dose Development. (2025). Symmetric.
  • In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. (2018). Dissolution Technologies, 25(3), 6-13.

Sources

Head-to-Head Comparison of Analytical Techniques for Chiral Amine Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Chiral amines are fundamental building blocks in modern drug development, serving as the active pharmacophores in blockbuster therapeutics like sitagliptin and sertraline. However, the analytical resolution of chiral amines presents a unique set of challenges. The basic nitrogen atom has a strong propensity to interact with residual acidic silanols on chromatographic stationary phases, leading to severe peak tailing, unpredictable retention times, and compromised enantiomeric excess (ee) calculations.

As a Senior Application Scientist, I have designed this guide to objectively compare the leading analytical techniques for chiral amine analysis—Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR)—grounded in mechanistic causality and field-proven experimental data.

The Mechanistic Challenge: Overcoming Silanol Interactions

Before comparing techniques, one must understand the root cause of analytical failure in chiral amine separation. Silica-based Chiral Stationary Phases (CSPs) contain unshielded silanol groups (-SiOH). When a basic chiral amine is introduced, secondary ion-exchange interactions overpower the delicate, transient hydrogen bonding required for chiral recognition.

To resolve this, analytical techniques must either dynamically shield the silanols (via mobile phase additives in SFC/HPLC) or bypass the column entirely (via NMR or derivatization).

Mechanism Amine Free Chiral Amine Silanol Unshielded Silanols (Stationary Phase) Amine->Silanol Direct Injection Shielded Shielded Silanols (Dynamic Coating) Amine->Shielded Analyte Interaction Tailing Severe Peak Tailing & Irreversible Binding Silanol->Tailing Modifier Basic Additive (e.g., TEA) Modifier->Shielded Added to Mobile Phase Resolution Sharp Peaks & Enantioselectivity Shielded->Resolution Chiral Selector Only

Caption: Mechanistic pathway showing how basic additives dynamically coat silanols to enable chiral recognition.

Head-to-Head Technique Comparison

A. Supercritical Fluid Chromatography (SFC): The Modern Gold Standard

SFC has largely superseded HPLC for chiral amine screening. By utilizing supercritical carbon dioxide (scCO₂) as the primary mobile phase, SFC offers gas-like diffusivity and liquid-like density. This results in superior mass transfer kinetics, allowing for flow rates 3-5 times higher than HPLC without sacrificing column efficiency.

Causality of Additives: Because scCO₂ is non-polar, a polar modifier (like methanol) is required. However, methanol alone cannot suppress silanol interactions. Field data demonstrates that using an additive combination of 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) creates a dynamic ion-pairing environment. The TFA protonates the amine to maintain a consistent ionization state, while the TEA competitively binds to the acidic silanols, resulting in perfectly symmetrical peaks [1][1].

B. High-Performance Liquid Chromatography (HPLC): The Robust Workhorse

While slower, HPLC remains essential for highly polar amines that lack solubility in scCO₂. For primary chiral amines, Polar Organic Mode (POM) is the preferred approach.

Causality of CSP Selection: In POM, cyclofructan-based CSPs (such as Larihc CF6-P) outperform traditional polysaccharide columns. Cyclofructans possess a crown-ether-like core that forms highly directional, tight hydrogen bonds specifically with primary ammonium ions. The bulk polar solvent (acetonitrile/methanol) does not disrupt this localized inclusion complex, yielding exceptional enantioselectivity [2][2].

C. NMR with Chiral Solvating Agents (CSAs): The Rapid Spectroscopic Alternative

When chromatographic method development is too time-consuming, NMR offers a column-free alternative. By adding an enantiopure Chiral Solvating Agent (CSA) like (S)-BINOL to the NMR tube, the racemic amine forms transient diastereomeric complexes in solution.

Causality of Resolution: These diastereomeric complexes exhibit distinct spatial geometries, causing the nuclei (especially ¹⁹F or ¹H) to experience different magnetic shielding environments. This results in split NMR signals (Δδ), allowing for direct integration and ee calculation in under 5 minutes without derivatization [3][3].

Quantitative Performance Data

The following table summarizes the operational metrics of each technique based on standardized laboratory benchmarking.

ParameterSFC (Supercritical Fluid)HPLC (Polar Organic Mode)NMR (with (S)-BINOL CSA)
Primary Separation Mechanism CSP interaction in scCO₂CSP interaction in liquid phaseDiastereomeric complexation
Typical Analysis Time 3 - 8 minutes15 - 45 minutes< 5 minutes (post-prep)
Resolution (Rs) Potential High (Sharper peaks, high plates)Moderate to HighN/A (Spectral resolution Δδ ~0.03-0.15 ppm)
Solvent Consumption Very Low (Mostly recyclable CO₂)High (100% Organic solvents)Minimal (0.6 mL deuterated solvent)
Preparative Scalability Excellent (Rapid CO₂ evaporation)Good (Requires extensive drying)Not applicable (Analytical only)
Ideal Use Case High-throughput screening, PrepHighly polar/insoluble aminesRapid ee determination, No chromophore

Decision Workflow for Chiral Amine Analysis

Selecting the correct analytical technique depends heavily on the analyte's physical properties, specifically the presence of a chromophore and the required scale of analysis.

MethodSelection Start Chiral Amine Sample UV Possesses Chromophore? Start->UV Prep Preparative Scale Needed? UV->Prep Yes Deriv Imine Derivatization / CD Detection UV->Deriv No NMR NMR with Chiral Solvating Agents (CSAs) UV->NMR Rapid ee check (No Column) SFC SFC with Polysaccharide/Cyclofructan CSPs Prep->SFC High Throughput / Green HPLC HPLC (Polar Organic / Normal Phase) Prep->HPLC High Solubility Req. Deriv->SFC Analyze via SFC-UV/CD

Caption: Decision tree for selecting the optimal analytical technique for chiral amine characterization.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: SFC Screening of Underivatized Chiral Amines

Use this protocol for standard, UV-active chiral amines.

  • Column Selection: Install a cyclofructan-based CSP (e.g., Larihc CF6-P, 4.6 x 150 mm, 3 µm) or a coated polysaccharide CSP (e.g., Chiralpak AD-H) into the SFC system.

  • Mobile Phase Preparation: Prepare a modifier solution of Methanol containing 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.2% (v/v) Triethylamine (TEA).

  • System Parameters: Set the scCO₂ to Modifier ratio at 75:25 (v/v). Set flow rate to 3.0 mL/min, backpressure to 120 bar, and column temperature to 35 °C.

  • Validation Step: Inject a known racemic standard (e.g., 1-phenylethylamine). You must observe baseline resolution (Rs > 1.5) and a peak asymmetry factor between 0.9 and 1.2. If tailing occurs, verify the TFA/TEA ratio.

Protocol B: Derivatization of Non-UV Active Amines for SFC-CD

Aliphatic amines (e.g., cyclohexylethylamine) lack chromophores. This protocol utilizes 3-hydroxypyridine-2-carboxaldehyde (HCA) to form a UV/CD-active imine [4][4].

  • Reagent Mixing: In a 2 mL HPLC vial, mix 2 mM of the chiral amine with 2 mM HCA in 1 mL of methanol.

  • Incubation: Allow the mixture to sit at room temperature for 15 minutes. The imine formation is rapid and quantitative.

  • Analysis: Inject directly into an SFC equipped with a Circular Dichroism (CD) detector set to 317 nm.

  • Validation Step: The resulting chromatogram will show strong, equal and opposite CD signals for the enantiomers, allowing for simultaneous determination of ee and absolute elution order.

Protocol C: Rapid NMR Enantiopurity Determination

Use this for immediate ee feedback without chromatographic method development.

  • Sample Prep: Dissolve 0.1 mmol of (S)-BINOL (the Chiral Solvating Agent) in 0.6 mL of CDCl₃ in an NMR tube.

  • Analyte Addition: Add 0.1 mmol of the chiral amine sample to the same tube.

  • Acquisition: Acquire a standard ¹H or ¹⁹F NMR spectrum at 25 °C.

  • Validation Step: Locate the diagnostic peaks (e.g., the methoxy or trifluoromethyl signals). Integrate the split diastereomeric peaks. The ee is calculated as (|Area 1 - Area 2| / (Area 1 + Area 2)) * 100.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: ResearchGate URL:1

  • Hydroxypyridyl Imines: Enhancing Chromatographic Separation and Stereochemical Analysis of Chiral Amines via Circular Dichroism Source: ACS Publications URL:4

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis Source: RSC Publishing URL:3

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: NIH URL:2

Sources

Safety Operating Guide

Personal protective equipment for handling (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not as a rigid compliance checklist, but as a system of applied physical chemistry. To safely handle (R)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine —a critical chiral intermediate used in the development of novel pharmacological agents targeting serotonin receptors —you must understand its molecular behavior.

This guide provides a self-validating, mechanistically grounded operational framework for researchers and drug development professionals.

Mechanistic Hazard Assessment: The "Why" Behind the Risk

Before selecting Personal Protective Equipment (PPE), we must analyze the structural liabilities of the molecule. Structurally analogous cyclopropyl(phenyl)methanamines are classified under GHS as Acute Tox. 3 (Oral/Dermal/Inhalation) and Skin Corr. 1B . The specific hazards of this compound arise from three structural features:

  • Primary Amine Nucleophilicity: The unhindered primary amine is highly basic. Upon contact with biological moisture (sweat, mucous membranes, corneas), it rapidly generates hydroxide ions. This causes liquefaction necrosis—the saponification of cellular lipids—leading to severe, irreversible tissue damage.

  • Cyclopropyl-Enhanced Lipophilicity: The cyclopropyl group increases the molecule's partition coefficient (logP) without adding excessive steric bulk. This allows the compound to rapidly permeate the lipid bilayers of the stratum corneum, accelerating systemic dermal toxicity.

  • Fluorinated Aromatic Ring: While the fluorine atom increases metabolic stability for drug design, it also alters the electron density of the ring, potentially increasing the volatility of the free-base form at room temperature.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic risks, standard lab attire is insufficient. The following PPE matrix summarizes the required quantitative and qualitative protections.

Protection AreaRecommended EquipmentMechanistic Rationale
Eye/Face Tight-fitting safety goggles (EN 166) + Face ShieldAmine dust/vapor causes rapid corneal saponification. A face shield prevents droplet projection during solvent addition.
Hands Double-gloving: Nitrile (outer, >0.11mm) over Neoprene (inner)The lipophilic cyclopropyl moiety enhances permeation. Neoprene provides a secondary chemical barrier against breakthrough.
Body Flame-resistant lab coat (Nomex) + Impermeable apronProtects against systemic absorption and localized skin corrosion in the event of a bulk spill.
Respiratory NIOSH-approved half-face respirator with ABEK filterEssential if handling outside a fume hood. ABEK filters specifically trap basic amine vapors and fine HCl salt dust .

Self-Validating Operational Protocol

Every safety protocol must be a closed-loop system. A procedure is only safe if it includes built-in validation steps to confirm it is working.

Workflow N1 1. Fume Hood Setup (Check Airflow) N2 Validation: Kimwipe Test (Inward Pull Confirmed?) N1->N2 N2->N1 No (Recalibrate) N3 2. Don Advanced PPE (Double Nitrile, Goggles) N2->N3 Yes N4 3. Weighing & Transfer (Anti-Static Tools) N3->N4 N5 4. Surface Decontamination (10% Citric Acid Wash) N4->N5 N6 Validation: pH Swab Test (Is pH Neutral?) N5->N6 N6->N5 No (Rewash) N7 5. Safe Disposal & Doffing N6->N7 Yes

Self-validating operational workflow for handling fluorinated chiral amines.

Step-by-Step Methodology: Weighing and Transfer
  • Environmental Preparation: Conduct all work inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

    • Self-Validation: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. A continuous, steady inward deflection validates negative pressure. Do not open the chemical container until this is confirmed.

  • Static Elimination: The hydrochloride salt of this amine is highly prone to static cling, which can aerosolize the toxic API. Use an anti-static zero-ion gun on the balance and spatulas prior to transfer.

  • Transfer Mechanics: Use a static-free, V-shaped anti-static weigh boat. Transfer the powder using a slow, rolling motion rather than tapping, which creates airborne particulates.

    • Self-Validation: Observe the spatula post-transfer. Zero powder adherence confirms successful static elimination.

  • Solvent Quenching: If preparing a stock solution, add the solvent (e.g., anhydrous DMSO or DMF) slowly down the side of the vial to prevent exothermic splashing.

Spill Management & Decontamination

Primary amines cannot be cleaned up with water alone, as this merely spreads the corrosive hazard.

  • Minor Powder Spills (< 5g): Gently cover the spill with damp sand or a commercial absorbent pad to prevent aerosolization. Do not sweep dry powder.

  • Chemical Neutralization: Spray the affected area with a 10% citric acid solution . The mild acid protonates the free amine, converting it into a highly water-soluble, non-volatile, and significantly less corrosive ammonium salt.

  • Decontamination Validation: After wiping the area, swab the surface with a pH indicator strip moistened with deionized water. A neutral pH (7.0) validates the complete removal of residual amine contamination.

Disposal Plan

Improper disposal of fluorinated arylalkylamines can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Never mix amine waste with halogenated solvent waste (e.g., dichloromethane, chloroform). The nucleophilic amine can react with halogenated solvents over time, leading to exothermic alkylation and potential carboy rupture.

  • Labeling: Route all solid waste (contaminated gloves, weigh boats) into a dedicated, double-bagged "Hazardous Solid Waste - Toxic Amines" container.

  • Aqueous Waste: Liquid waste must be neutralized to pH 7-8 using dilute acid prior to being added to the "Aqueous Basic Waste" stream.

References

  • NextSDS. "cyclopropyl(phenyl)methanamine — Chemical Substance Information." NextSDS. URL: [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.